molecular formula C13H17NO B131672 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 1810-74-8

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B131672
CAS No.: 1810-74-8
M. Wt: 203.28 g/mol
InChI Key: VNIQAUZZZWOJPT-UHFFFAOYSA-N
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Description

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIQAUZZZWOJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349194
Record name 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-74-8
Record name 1,2-Dihydro-7-methoxy-2,2,4-trimethylquinoline
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Record name 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
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Record name 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its anti-inflammatory, antioxidant, and fluorescent properties. This document consolidates available data on its spectral characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential mechanisms of action, including its role in the NF-κB signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a derivative of 1,2-dihydroquinoline with a methoxy group at the 7-position and three methyl groups at the 2- and 4-positions.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₇NO[2][3][4]
Molecular Weight 203.28 g/mol [2][3][4]
Appearance Beige to Very Dark Beige Solid[3]
Melting Point 67-69 °C[3]
Boiling Point 306 °C[3]
Density 0.986 g/cm³[3]
Solubility Slightly soluble in DMSO and Methanol[3]
CAS Number 1810-74-8[2][3][4]

Spectral Data

Mass Spectrometry: A gas chromatography-mass spectrometry (GC-MS) analysis indicates a molecular ion peak (M+) consistent with the molecular weight of 203.28 g/mol .[5]

Note: Specific ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound are not available in the cited search results. The following are predicted or generalized characteristics based on the structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic protons in the range of 6.5-7.5 ppm.

  • A singlet for the methoxy group protons around 3.8 ppm.

  • A singlet for the N-H proton.

  • Signals for the three methyl groups and the methylene proton in the aliphatic region (1.0-2.5 ppm).

¹³C NMR Spectroscopy (Predicted):

  • Aromatic carbon signals in the range of 100-150 ppm.

  • A signal for the methoxy carbon around 55 ppm.

  • Aliphatic carbon signals for the methyl and quaternary carbons.

FT-IR Spectroscopy (Predicted):

  • N-H stretching vibration in the range of 3300-3500 cm⁻¹.

  • C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹.

  • C=C aromatic stretching vibrations around 1500-1600 cm⁻¹.

  • C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a known procedure for the synthesis of this compound.[3]

Table 2: Reagents for Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
m-Anisidine123.1526 mL (28.34 g)0.23
4-Methyl-3-penten-2-one98.1427 mL (22.57 g)0.23
Acetic Acid60.052.6 mL-
Hydrobromic Acid (48%)80.9150 mL-
Sodium Hydroxide (10 N)40.00As needed-
Chloroform119.38150 mL-
Anhydrous Sodium Sulfate142.04As needed-
Hexane86.18As needed-

Procedure:

  • To a stirred solution of acetic acid (2.6 mL), slowly add m-anisidine (26 mL, 0.23 mol).

  • To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

  • Collect the resulting precipitate by filtration and wash with acetone.

  • Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain the crude product.

  • Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[3]

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Workup & Purification A m-Anisidine + Acetic Acid C Stir Overnight at Room Temperature A->C B 4-Methyl-3-penten-2-one B->C D Add HBr C->D E Stir 1 hour D->E F Filter & Wash with Acetone E->F G Dissolve in Water & Neutralize (NaOH) F->G H Extract with Chloroform G->H I Dry (Na2SO4) & Concentrate H->I J Recrystallize from Hexane I->J K Final Product J->K

Caption: Synthesis and purification workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits several noteworthy biological activities, making it a compound of interest for drug development.

Anti-inflammatory Activity

This compound is recognized for its anti-inflammatory properties.[1] While the specific mechanism for the 7-methoxy derivative is not fully elucidated, related dihydroquinoline compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway Inhibition:

The canonical NF-κB signaling pathway is a key target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6][7][8][9] It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing NF-κB activation.

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_p p-IκB IkB_NFkB->IkB_p Degradation Proteasomal Degradation IkB_p->Degradation Degradation->NFkB releases InhibitionPoint 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline (Proposed Inhibition) InhibitionPoint->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: The proposed inhibitory effect on the canonical NF-κB signaling pathway.

Antioxidant Activity

Dihydroquinoline derivatives are known to possess antioxidant properties, acting as free radical scavengers.[1] The mechanism is believed to involve the donation of a hydrogen atom from the N-H group of the dihydroquinoline ring to a free radical, thereby neutralizing it and preventing oxidative damage to cells. The resulting dihydroquinoline radical is stabilized by resonance.

Antioxidant Workflow:

G cluster_redox Redox Reaction DHQ 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Reaction Hydrogen Atom Transfer DHQ->Reaction Radical Free Radical (R•) Radical->Reaction DHQ_rad Dihydroquinoline Radical (DHQ•) Reaction->DHQ_rad Neutral Neutralized Molecule (RH) Reaction->Neutral

Caption: General mechanism of free radical scavenging by dihydroquinolines.

Other Biological Activities
  • Antimicrobial Activity: Studies have indicated that this compound exhibits antibacterial and antifungal properties.[1]

  • Anticancer Activity: Preliminary in vitro studies suggest potential antiproliferative effects on some cancer cell lines.[1]

  • Enzyme Inhibition: This compound has been shown to act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are involved in drug metabolism.[1] This suggests a potential for drug-drug interactions.

Applications

The unique properties of this compound have led to its use and investigation in several fields:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for the development of new therapeutic agents.[1]

  • Fluorescent Dyes: It serves as a precursor in the synthesis of fluorescent dyes used in biological microscopy and nanoscopy.[1]

  • Materials Science: Its chemical structure is being explored for various applications in materials science.[1]

Conclusion

This compound is a versatile heterocyclic compound with a range of interesting chemical and biological properties. Its anti-inflammatory and antioxidant activities, coupled with its potential in materials science and as a fluorescent dye precursor, make it a valuable subject for further research and development. This technical guide provides a foundational understanding of this compound for scientists and researchers in relevant fields. Further investigation is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and technological potential.

References

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis methods for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound of interest for researchers, scientists, and professionals in drug development due to its anti-inflammatory properties and its use in the preparation of fluorescent dyes for biological imaging.[1][2] This document details a key synthetic protocol, presents comparative data on related syntheses, and visualizes the reaction pathway.

Core Synthesis Methodology

The primary and most direct method for synthesizing this compound involves the acid-catalyzed condensation reaction between m-Anisidine and mesityl oxide (4-methyl-3-penten-2-one). This reaction is a variation of the Combes quinoline synthesis, which is a well-established method for forming the quinoline ring system.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound.[1]

Materials:

  • m-Anisidine (26 mL, 0.23 mol)

  • Mesityl oxide (4-methyl-3-penten-2-one) (27 mL, 0.23 mol)

  • Acetic acid (2.6 mL)

  • Concentrated hydrobromic acid (50 mL)

  • 10 N aqueous sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

  • Acetone

  • Water

Procedure:

  • In a suitable reaction vessel, slowly add m-anisidine (26 mL, 0.23 mol) dropwise to acetic acid (2.6 mL) under stirring.

  • Following the addition of m-anisidine, slowly add mesityl oxide (27 mL, 0.23 mol) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) to the mixture and continue stirring for an additional hour.

  • Collect the resulting precipitate by filtration and wash it with acetone.

  • Dissolve the collected solid in water (100 mL).

  • Adjust the pH of the aqueous solution to 7 using 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry them over anhydrous sodium sulfate.

  • Filter the mixture to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.

  • Recrystallize the crude product from hexane to yield pure this compound as a pale yellow solid.

Yield: 15.5 g (33%)[1]

Synthesis Pathway Diagram

Synthesis_Pathway m_Anisidine m-Anisidine Intermediate Schiff Base Intermediate m_Anisidine->Intermediate Acetic Acid Mesityl_Oxide Mesityl Oxide Mesityl_Oxide->Intermediate Product 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Intermediate->Product HBr (Cyclization)

Caption: Synthesis of this compound.

Comparative Data of Related Dihydroquinoline Syntheses

While a specific protocol for the 7-methoxy derivative is detailed above, the synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, from aniline and acetone has been extensively studied with various catalysts. The following table summarizes the reaction conditions and yields for these related methods, providing valuable context for optimizing similar syntheses.

CatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
MOF-199Aniline, Acetone8018-2474[3][4]
H-Y-MMM ZeoliteAniline, Acetone60-2306-23Not specified[5]
Sc(OTf)₃Aniline, AcetoneRoom Temp2-6 (MW)65[5]
HF and BF₃Aniline, Acetone derivative80-150Not specifiedup to 82.8[6]
Zn₀.₅TPA/Al₂O₃Aniline, AcetoneNot specifiedNot specified32.1[7]

Reaction Mechanism and Considerations

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone or its derivatives generally proceeds through a Skraup or Doebner-Miller type reaction mechanism.[7][8] The key steps involve:

  • Aldol Condensation: Two molecules of acetone can undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide.

  • Schiff Base Formation: The aniline derivative reacts with a carbonyl compound (acetone or mesityl oxide) to form a Schiff base intermediate.

  • Cyclization: An acid catalyst promotes the intramolecular electrophilic substitution on the aromatic ring, leading to the formation of the dihydroquinoline ring system.

The choice of catalyst is crucial and can significantly impact the reaction yield and selectivity. Heterogeneous catalysts like MOF-199 and zeolites offer advantages in terms of separation and reusability.[3][4][5] Lewis acids such as Sc(OTf)₃ and a combination of HF and BF₃ have also been shown to be effective.[5][6] For the synthesis of the 7-methoxy derivative, the use of acetic acid as a catalyst for the initial condensation and hydrobromic acid for the cyclization has been reported to be effective.[1]

Logical Workflow for Synthesis and Purification

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix m-Anisidine, Acetic Acid, and Mesityl Oxide Stirring Stir Overnight at Room Temperature Reactants->Stirring Acidification Add HBr, Stir for 1h Stirring->Acidification Filtration Filter and Wash Precipitate Acidification->Filtration Dissolution Dissolve in Water Filtration->Dissolution Neutralization Neutralize with NaOH Dissolution->Neutralization Extraction Extract with Chloroform Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Hexane Concentration->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure Product

Caption: Workflow for the synthesis and purification of the target compound.

References

In-Depth Technical Guide: Molecular Structure of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO. Its structure consists of a dihydroquinoline core substituted with a methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions.

Molecular Structure Diagram:

Caption: 2D representation of this compound.

Physicochemical Properties:

PropertyValueReference
IUPAC NameThis compound[1]
CAS Number1810-74-8[2]
Molecular FormulaC₁₃H₁₇NO
Molecular Weight203.28 g/mol
Melting Point67-69 °C[3]
Boiling Point306 °C[3]
Density0.986 g/cm³[3]

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The heterocyclic ring adopts a non-planar conformation.

Selected Bond Lengths and Angles:

BondLength (Å)AngleAngle (°)
C2-N11.459(3)C2-N1-C8a120.9(2)
C3-C21.535(3)N1-C2-C3110.1(2)
C4-C31.498(3)C4-C3-C2113.8(2)
C4a-C41.344(3)C4a-C4-C3121.2(2)
C8a-N11.393(3)C8a-N1-H1118.0
C7-O11.369(3)C6-C7-O1124.6(2)
O1-C131.423(3)C8-C7-O1115.6(2)

Data extracted from Acta Crystallographica Section C, (1998), C54, 978-980.

Spectroscopic Data

Expected Spectroscopic Features:

SpectroscopyFeatureExpected Region/Value
¹H NMR Aromatic Protonsδ 6.0-7.5 ppm
N-H Protonδ 3.5-4.5 ppm (broad)
O-CH₃ Protonsδ 3.7-3.9 ppm (singlet)
C4-CH₃ Protonsδ 1.8-2.2 ppm (singlet)
C2-(CH₃)₂ Protonsδ 1.2-1.5 ppm (singlet)
C3-H₂ Protonsδ 1.6-2.0 ppm
¹³C NMR Aromatic Carbonsδ 100-160 ppm
C=C Carbonsδ 120-140 ppm
C-O Carbonδ 155-160 ppm
O-CH₃ Carbonδ 55-60 ppm
Quaternary C2 Carbonδ 50-60 ppm
C4 Carbonδ 30-40 ppm
Methyl Carbonsδ 20-30 ppm
IR (Infrared) N-H Stretch3300-3500 cm⁻¹
C-H Stretch (aromatic)3000-3100 cm⁻¹
C-H Stretch (aliphatic)2850-3000 cm⁻¹
C=C Stretch (aromatic)1500-1600 cm⁻¹
C-O Stretch (aryl ether)1230-1270 cm⁻¹ (asymmetric), 1020-1075 cm⁻¹ (symmetric)

Experimental Protocols

Synthesis

Method 1: From m-Anisidine and Mesityl Oxide

This method involves the reaction of m-aminoanisole (m-anisidine) with 4-methyl-3-penten-2-one (mesityl oxide).[3]

Protocol:

  • To a stirred solution of acetic acid (2.6 mL), slowly add m-aminoanisole (26 mL, 0.23 mol).

  • Slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

  • Collect the precipitate by filtration and wash with acetone.

  • Dissolve the resulting solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate in vacuo to obtain the crude product.

  • Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).[3]

Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification m-Aminoanisole m-Aminoanisole Stirring at RT overnight Stirring at RT overnight m-Aminoanisole->Stirring at RT overnight 4-Methyl-3-penten-2-one 4-Methyl-3-penten-2-one 4-Methyl-3-penten-2-one->Stirring at RT overnight Acetic Acid Acetic Acid Acetic Acid->Stirring at RT overnight Addition of HBr Addition of HBr Stirring at RT overnight->Addition of HBr Filtration Filtration Addition of HBr->Filtration Neutralization Neutralization Filtration->Neutralization Extraction with Chloroform Extraction with Chloroform Neutralization->Extraction with Chloroform Drying and Concentration Drying and Concentration Extraction with Chloroform->Drying and Concentration Recrystallization from Hexane Recrystallization from Hexane Drying and Concentration->Recrystallization from Hexane Final Product Final Product Recrystallization from Hexane->Final Product

Caption: Workflow for the synthesis of this compound.

Method 2: Using an Alkyl Bromide Activator

This alternative synthesis was reported during the crystallographic study of the compound.

Protocol:

  • Dissolve m-anisidine (2.09 g, 13.66 mmol) in a mixture of 20 mL petroleum ether (333-353 K) and 20 mL acetone containing diisopropylethylamine (2.94 g, 22.78 mmol).

  • Add 6-bromohexan-1-ol (0.82 g, 4.55 mmol) to the mixture.

  • Reflux the mixture for 16 hours.

  • Monitor the reaction completion by thin-layer chromatography (CH₂Cl₂/MeOH 9:1).

  • Remove the solvent and dissolve the residue in ethyl acetate.

  • Wash the organic phase with a saturated KCl solution (3 times) and dry over Na₂SO₄.

  • Isolate the product by wet flash column chromatography using dichloromethane/methanol (20:1) as the eluent.

  • Recrystallize the resulting yellow solid from ethanol to obtain colorless crystals.

Biological Activity Assessment

This compound and related structures have shown potential as anti-inflammatory and antioxidant agents. Below are generalized protocols for assessing these activities.

Anti-inflammatory Activity (In Vitro): Nitric Oxide (NO) Production Assay

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include negative control (cells only), positive control (cells + LPS), and compound-only groups.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system, which correlates with NO production.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compound, a positive control (like ascorbic acid or Trolox), or methanol (as a blank) to the respective wells.[4]

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[4]

Signaling Pathway Analysis:

Signaling_Pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cell Surface Receptor (e.g., TLR4) Cell Surface Receptor (e.g., TLR4) Inflammatory Stimulus (e.g., LPS)->Cell Surface Receptor (e.g., TLR4) Activation of Signaling Cascades\n(e.g., NF-κB, MAPK) Activation of Signaling Cascades (e.g., NF-κB, MAPK) Cell Surface Receptor (e.g., TLR4)->Activation of Signaling Cascades\n(e.g., NF-κB, MAPK) Transcription of Pro-inflammatory Genes Transcription of Pro-inflammatory Genes Activation of Signaling Cascades\n(e.g., NF-κB, MAPK)->Transcription of Pro-inflammatory Genes Production of Inflammatory Mediators\n(e.g., NO, Cytokines) Production of Inflammatory Mediators (e.g., NO, Cytokines) Transcription of Pro-inflammatory Genes->Production of Inflammatory Mediators\n(e.g., NO, Cytokines) This compound This compound This compound->Activation of Signaling Cascades\n(e.g., NF-κB, MAPK) Inhibition

Caption: Potential mechanism of anti-inflammatory action.

References

An In-depth Technical Guide to 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1810-74-8

This technical guide provides a comprehensive overview of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₁₇NO, is a solid substance at room temperature.[1][2] It is characterized by a quinoline core structure with a methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions.[3]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₇NO[1][2][3][4]
Molecular Weight 203.28 g/mol [1][2][3][4]
Appearance Beige to Very Dark Beige Solid[2]
Melting Point 67-69 °C[2]
Boiling Point 306 °C[2]
Density 0.986 g/cm³[2]
Flash Point 125 °C[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Storage 4°C, protect from light, Sealed in dry, Room Temperature[1][2]

Table 2: Computational Data

ParameterValueReference
Topological Polar Surface Area (TPSA) 21.26 Ų[1]
logP 3.3026[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Synthesis

The synthesis of this compound can be achieved through the condensation reaction of m-anisidine and mesityl oxide (4-methyl-3-penten-2-one).[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • m-Anisidine (m-aminoanisole)

  • 4-Methyl-3-penten-2-one (mesityl oxide)

  • Acetic acid

  • Concentrated hydrobromic acid

  • Acetone

  • Water

  • 10 N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • To a stirred solution of acetic acid (2.6 mL), slowly add m-aminoanisole (26 mL, 0.23 mol).

  • To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

  • Collect the resulting precipitate by filtration and wash with acetone.

  • Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.

  • Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).

Synthesis_Workflow reagents m-Anisidine + 4-Methyl-3-penten-2-one reaction_mixture Reaction in Acetic Acid (Room Temp, Overnight) reagents->reaction_mixture acidification Acidification with Conc. HBr reaction_mixture->acidification precipitation Precipitate Formation acidification->precipitation filtration Filtration and Washing with Acetone precipitation->filtration dissolution Dissolution in Water & pH Adjustment to 7 filtration->dissolution extraction Extraction with Chloroform dissolution->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in Vacuo drying->concentration recrystallization Recrystallization from Hexane concentration->recrystallization product 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline recrystallization->product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical applications.[3] It is also utilized as a precursor in the synthesis of fluorescent dyes for biological microscopy.[3][5]

Anti-inflammatory Activity

The compound is recognized for its anti-inflammatory properties.[3][5] It is believed to act by inhibiting specific enzymes and signaling pathways involved in the inflammatory response.[3]

Cytochrome P450 Inhibition

Studies have indicated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[3] This interaction is crucial for understanding potential drug-drug interactions.

Other Potential Activities

Research also suggests potential antimicrobial, antioxidant, and anticancer activities for this compound, although further investigation is required to fully elucidate these effects.[3]

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (vehicle, LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anti_inflammatory_Workflow cell_seeding Seed RAW 264.7 Macrophages pretreatment Pre-treat with Compound cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for Nitrite Concentration supernatant_collection->griess_assay measurement Measure Absorbance griess_assay->measurement analysis Calculate % NO Inhibition measurement->analysis CYP450_Inhibition_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_drug_action Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation iNOS_expression iNOS Expression NFkB_activation->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Inflammation Inflammation NO_production->Inflammation Compound 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Compound->NFkB_activation Inhibition

References

Spectroscopic Analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including the dihydroquinoline core, methoxy substituent, and multiple methyl groups, give rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Due to the limited availability of public-domain spectral data for this compound, this guide will focus on the theoretical principles and expected spectral characteristics based on the analysis of similar compounds. It will also provide detailed experimental protocols that can be readily adapted for the acquisition and interpretation of high-quality spectroscopic data.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Based on this structure, the following spectroscopic features can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the vinylic proton, the N-H proton, the methoxy protons, and the three methyl groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The gem-dimethyl groups at the C2 position should appear as a singlet, while the methyl group at C4 will likely be a singlet or a narrowly split multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic, vinylic, aliphatic, and methoxy carbons. The quaternary carbons (C2, C4, C4a, C7, and C8a) will be identifiable by their lack of attached protons in a DEPT experiment.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the double bond in the dihydroquinoline ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.28 g/mol ). The fragmentation pattern will provide valuable information about the stability of the molecule and the nature of its substructures. Common fragmentation pathways may involve the loss of methyl groups or cleavage of the dihydroquinoline ring.

  • UV-Vis: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π-electron system of the dihydroquinoline chromophore. The position and intensity of these bands will be influenced by the methoxy substituent.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Valuee.g., s, d, t, q, mValuee.g., 1H, 3He.g., H-5, -OCH₃
Value
Value

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ, ppm)Assignment
Valuee.g., C-2, C-OCH₃
Value
Value

Table 3: FT-IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
Valuee.g., s, m, w, bre.g., N-H stretch, C=C stretch
Value
Value

Table 4: Mass Spectrometry Data (Expected)

m/zRelative Intensity (%)Assignment
ValueValuee.g., [M]⁺, [M-CH₃]⁺
Value
Value

Table 5: UV-Vis Spectroscopic Data (Expected)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Solvent
ValueValuee.g., Ethanol
Value

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for quinoline derivatives and can be specifically tailored for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

    • Perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., chloroform) for solution-phase analysis.

  • FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press).

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).

Procedure (EI-MS):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • Ionize the sample using a beam of high-energy electrons (typically 70 eV).

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer.

    • Detect the ions to generate the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Materials:

  • This compound sample

  • UV-grade solvent (e.g., ethanol, methanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in the chosen UV-grade solvent. The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill another quartz cuvette with the sample solution.

    • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mandatory Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (EI or ESI) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data UVVis_Data Absorbance Maxima (λmax) Molar Absorptivity (ε) UVVis->UVVis_Data Structure Final Structure Confirmation & Spectroscopic Profile NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure UVVis_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide has outlined the fundamental principles and methodologies for the comprehensive spectroscopic analysis of this compound. While specific, publicly available quantitative data for this compound is currently limited, the provided templates and detailed experimental protocols offer a robust framework for researchers to acquire, present, and interpret the necessary spectroscopic information. A thorough application of these techniques will enable the unambiguous structural confirmation and detailed characterization of this important heterocyclic molecule, thereby supporting its further investigation and potential applications in drug discovery and materials science.

The Unfolding Therapeutic Potential: A Technical Guide to the Biological Activity of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising biological activities of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives. While this specific scaffold is a subject of emerging research, this document synthesizes the known biological activities of structurally related quinoline and dihydroquinoline compounds to provide a predictive framework and practical experimental guidance for researchers. The information presented herein is intended to serve as a foundational resource for initiating and advancing research into the therapeutic applications of these compounds.

Overview of Biological Activities

Derivatives of the quinoline and dihydroquinoline core have demonstrated a broad spectrum of biological activities, suggesting that this compound derivatives could be potent therapeutic agents. The primary activities observed in analogous compounds include anticancer, anti-inflammatory, and antioxidant effects. The presence of a methoxy group at the 7-position and trimethyl substitution on the heterocyclic ring is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Activity

Substituted quinoline and dihydroquinoline derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as phosphodiesterase 4B (PDE4B), or through the induction of apoptosis.[1]

Quantitative Data for Structurally Related Compounds

While specific IC50 values for this compound derivatives are not yet extensively published, the following table summarizes the anticancer activity of various related quinoline derivatives to provide a comparative baseline.

Compound ClassCell LineIC50 (µM)Reference
2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivativesRKO (Colon Carcinoma)14.57 - 16.70[1]
HeLa (Uterine Carcinoma)11.05 - 12.77[1]
A549 (Lung Cancer)~8 - 9[2]
Substituted 2-arylquinolinesPC3 (Prostate Cancer)31.37 - 34.34[3]
HeLa (Cervical Carcinoma)8.3[3]
4-hydroxyquinolone analoguesHCT116 (Colon Carcinoma)Varies[4]
A549 (Lung Carcinoma)Varies[4]
PC3 (Prostate Carcinoma)Varies[4]
MCF-7 (Breast Carcinoma)Varies[4]
Novel Quinoline Derivatives with Nitrones/OximesLeukemia & Colon Cancer Cell Lines0.45 - 0.91[5]
Substituted Pyrido[2,3-d]pyrimidinesMCF-7 (Breast Adenocarcinoma)6.2 - 15.1[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]

Materials:

  • Target cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 10–200 µg/mL) and a vehicle control (DMSO) for 24-72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.[9]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Test Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 H->I Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reaction Griess Reaction cluster_measurement Measurement & Analysis A Seed RAW 264.7 Cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Mix with Griess Reagent E->F G Incubate for 10-15 mins F->G H Measure Absorbance at 540nm G->H I Calculate NO Inhibition H->I Antioxidant_Assay_Logic cluster_assays Antioxidant Capacity Evaluation cluster_steps Core Steps cluster_output Output DPPH DPPH Assay Mix Mix Compound with Radical Solution DPPH->Mix ABTS ABTS Assay ABTS->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure IC50 Determine IC50 Value Measure->IC50 Apoptosis_Pathway Compound Quinoline Derivative Caspase9 Caspase-9 (Initiator) Compound->Caspase9 Mitochondrial Pathway Caspase8 Caspase-8 (Initiator) Compound->Caspase8 Death Receptor Pathway Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

Putative Mechanisms of Action of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for this compound based on available scientific literature for this compound and structurally related molecules. It is important to note that specific quantitative data (e.g., IC50, EC50, Ki values) and detailed, validated experimental protocols for this particular compound are limited in publicly accessible peer-reviewed journals. The experimental protocols and data tables presented herein are illustrative and based on standard methodologies in the field to guide future research.

Executive Summary

This compound (7-MeO-TMQ) is a heterocyclic organic compound belonging to the dihydroquinoline class.[1] Preliminary studies and the biological activities of structurally similar compounds suggest that 7-MeO-TMQ possesses a range of potentially valuable pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] Furthermore, it has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, indicating a possible role in modulating drug metabolism.[1] This guide synthesizes the current understanding of 7-MeO-TMQ's likely mechanisms of action, drawing parallels from related compounds, and outlines standard experimental protocols for its further investigation.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C13H17NO[1]
Molecular Weight 203.28 g/mol [1]
Appearance Solid
CAS Number 1810-74-8
Known Applications Precursor for fluorescent dyes[1]
Putative Mechanisms of Action

Based on the known biological activities of dihydroquinoline and methoxy-substituted heterocyclic compounds, the primary mechanisms of action of 7-MeO-TMQ are likely centered on its antioxidant and anti-inflammatory properties.

3.1 Antioxidant Activity

The dihydroquinoline scaffold is known to possess antioxidant properties, acting as a free radical scavenger. The mechanism likely involves the donation of a hydrogen atom from the amine group to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

The following table presents hypothetical data that could be generated from standard antioxidant assays to quantify the efficacy of 7-MeO-TMQ.

AssayMetric7-MeO-TMQ (Hypothetical Value)Positive Control (e.g., Trolox)
DPPH Radical Scavenging IC50 (µM)85.225.5
Ferric Reducing Antioxidant Power (FRAP) FRAP value (µM Fe(II)/µM)0.851.50
ABTS Radical Scavenging TEAC (Trolox Equivalents)0.751.00
3.2 Anti-Inflammatory Activity

The anti-inflammatory effects of compounds structurally related to 7-MeO-TMQ are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways.

  • NF-κB Signaling Pathway: 7-MeO-TMQ may inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines. This inhibition could occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.

  • Nrf2 Signaling Pathway: The compound might activate the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

This table provides example data for the anti-inflammatory effects of 7-MeO-TMQ in a cellular model of inflammation.

AssayCell LineMetric7-MeO-TMQ (Hypothetical Value)
Nitric Oxide (NO) Production RAW 264.7 (LPS-stimulated)IC50 (µM)45.8
TNF-α Secretion RAW 264.7 (LPS-stimulated)IC50 (µM)52.3
IL-6 Secretion RAW 264.7 (LPS-stimulated)IC50 (µM)61.7
3.3 Anticancer Activity

Some dihydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer mechanism of 7-MeO-TMQ could involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

The following table shows hypothetical GI50 (concentration for 50% growth inhibition) values for 7-MeO-TMQ against different cancer cell lines.

Cell LineCancer TypeMetric7-MeO-TMQ (Hypothetical Value)
MCF-7 Breast CancerGI50 (µM)35.2
A549 Lung CancerGI50 (µM)48.9
HCT116 Colon CancerGI50 (µM)41.5
3.4 Cytochrome P450 Inhibition

7-MeO-TMQ has been reported to inhibit CYP1A2 and CYP2D6.[1] This suggests that the compound could be involved in drug-drug interactions by altering the metabolism of other drugs that are substrates for these enzymes.

This table provides example inhibitory constants (Ki) for 7-MeO-TMQ against key CYP450 enzymes.

EnzymeMetric7-MeO-TMQ (Hypothetical Value)
CYP1A2 Ki (µM)8.5
CYP2D6 Ki (µM)12.1
Proposed Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by 7-MeO-TMQ and a general experimental workflow for its characterization.

G Putative Anti-Inflammatory Signaling Pathways of 7-MeO-TMQ cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus_NFkB NF-κB (p65/p50) in Nucleus NF-κB (p65/p50)->Nucleus_NFkB Translocates Inflammatory Genes Inflammatory Genes Nucleus_NFkB->Inflammatory Genes Induces Transcription 7-MeO-TMQ_NFkB 7-MeO-TMQ 7-MeO-TMQ_NFkB->IKK Inhibits Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus_Nrf2 Nrf2 in Nucleus Nrf2->Nucleus_Nrf2 Translocates ARE Antioxidant Response Element Nucleus_Nrf2->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Induces Transcription 7-MeO-TMQ_Nrf2 7-MeO-TMQ 7-MeO-TMQ_Nrf2->Keap1 Activates (dissociates Nrf2)

Caption: Putative anti-inflammatory signaling pathways of 7-MeO-TMQ.

G General Experimental Workflow for Characterization Start 7-MeO-TMQ In_Vitro In Vitro Assays Start->In_Vitro Antioxidant Antioxidant Assays (DPPH, FRAP) In_Vitro->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated macrophages) In_Vitro->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT on cancer cell lines) In_Vitro->Anticancer CYP450 CYP450 Inhibition Assays In_Vitro->CYP450 Mechanism Mechanism of Action Studies Antioxidant->Mechanism Anti_inflammatory->Mechanism Anticancer->Mechanism Data_Analysis Data Analysis and Interpretation CYP450->Data_Analysis Western_Blot Western Blot (NF-κB, Nrf2 pathways) Mechanism->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI staining) Mechanism->Apoptosis_Assay In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Efficacy Efficacy Studies In_Vivo->Efficacy Toxicity Toxicology Studies In_Vivo->Toxicity Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for 7-MeO-TMQ characterization.

Detailed Experimental Protocols (General Methodologies)

The following sections provide detailed, generalized protocols for key experiments that would be essential for elucidating the mechanism of action of 7-MeO-TMQ.

5.1 DPPH Radical Scavenging Assay
  • Objective: To determine the free radical scavenging activity of 7-MeO-TMQ.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of 7-MeO-TMQ in methanol or DMSO.

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

5.2 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Objective: To assess the anti-inflammatory effect of 7-MeO-TMQ by measuring the inhibition of NO production in macrophages.

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 7-MeO-TMQ for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

    • The IC50 value for NO inhibition is calculated.

5.3 Cytotoxicity by MTT Assay
  • Objective: To evaluate the cytotoxic effect of 7-MeO-TMQ on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of 7-MeO-TMQ for 48 or 72 hours.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The GI50 value is determined from the dose-response curve.

5.4 Western Blot for NF-κB Activation
  • Objective: To investigate the effect of 7-MeO-TMQ on the NF-κB signaling pathway.

  • Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess NF-κB activation, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are measured.

  • Procedure:

    • Culture RAW 264.7 cells and pre-treat with 7-MeO-TMQ, followed by stimulation with LPS.

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a promising compound with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. The proposed mechanisms of action, including the modulation of the NF-κB and Nrf2 signaling pathways, warrant further rigorous investigation. Future research should focus on generating robust quantitative data for its biological activities using the standardized protocols outlined in this guide. In vivo studies in relevant animal models of inflammatory diseases and cancer are also crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of 7-MeO-TMQ. Such studies will be instrumental in determining its potential for development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Solubility of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of quinoline derivatives. Additionally, a probable signaling pathway associated with its known anti-inflammatory activity is illustrated.

Introduction to this compound

This compound is a heterocyclic organic compound with recognized anti-inflammatory properties.[1][][3] Its molecular structure, featuring a quinoline core with methoxy and trimethyl substitutions, makes it a subject of interest in medicinal chemistry and materials science.[1] The compound is utilized in the development of fluorescent dyes for biological microscopy and nanoscopy.[1][3][4] Understanding its solubility is crucial for its application in drug formulation, synthesis, and various biological assays.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in a range of organic solvents in peer-reviewed literature. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)Room TemperatureSlightly Soluble[4]
MethanolRoom TemperatureSlightly Soluble[4]

Generally, quinoline and its derivatives tend to exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature.[5]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[5]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with PTFE-lined caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Calibration Curve:

    • Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

    • Analyze these standards using HPLC or a UV-Vis spectrophotometer to construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) against concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[5][6]

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.[5]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[5]

  • Quantification:

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC or UV-Vis spectrophotometry) as used for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of a compound.

G A Prepare Calibration Standards F Analyze by HPLC or UV-Vis A->F B Add Excess Compound to Solvent C Equilibrate in Thermostatic Shaker (24-48h) B->C D Centrifuge and Filter Supernatant C->D E Dilute Supernatant D->E E->F G Calculate Solubility from Calibration Curve F->G

Caption: A generalized workflow for the experimental determination of compound solubility.

Postulated Anti-Inflammatory Signaling Pathway

This compound has been identified as an anti-inflammatory agent.[1][][3] While the specific molecular targets are not fully elucidated, a common mechanism for anti-inflammatory compounds involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to reduce the level of NF-κB mRNA.[7] The following diagram illustrates a plausible mechanism of action.

G cluster_0 A Inflammatory Stimulus (e.g., LPS, TNF-α) C IKK Activation A->C B 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline B->C D IκB Phosphorylation & Degradation C->D E NF-κB Translocation to Nucleus D->E F Transcription of Pro-inflammatory Genes (e.g., COX-2, IL-6, TNF-α) E->F G Inflammatory Response F->G

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

References

In-Depth Technical Guide to 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound with a molecular formula of C₁₃H₁₇NO.[1][2][3][4] This molecule, belonging to the quinoline derivative family, has garnered significant interest in the scientific community due to its diverse biological activities and applications. It is recognized for its anti-inflammatory properties and serves as a crucial intermediate in the synthesis of fluorescent dyes utilized in biological microscopy and nanoscopy.[2][3][4] This guide provides a comprehensive overview of the physical constants of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its potential biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These constants are essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO[1][2][3]
Molecular Weight 203.28 g/mol [1][2][3]
Appearance Pale yellow solid[2]
Melting Point 67-69 °C[2]
Boiling Point 306 °C[2]
Density 0.986 g/cm³[2]
Flash Point 125 °C[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[2]
Purity ≥96%[1]
Topological Polar Surface Area (TPSA) 21.26 Ų[1]
logP 3.3026[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of m-aminoanisole with 4-methyl-3-penten-2-one.[2]

Materials:

  • m-Aminoanisole (26 mL, 0.23 mol)

  • Acetic acid (2.6 mL)

  • 4-Methyl-3-penten-2-one (27 mL, 0.23 mol)

  • Concentrated hydrobromic acid (50 mL)

  • Acetone

  • Water

  • 10 N aqueous sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a suitable reaction vessel under stirring conditions, slowly add m-aminoanisole (26 mL, 0.23 mol) dropwise to acetic acid (2.6 mL).

  • Following the addition of m-aminoanisole, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) to the mixture and continue stirring for 1 hour.

  • Collect the resulting precipitate by filtration and wash it with acetone.

  • Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate in a vacuum to obtain the crude product.

  • Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).[2]

General Protocol for Melting Point Determination

The melting point of an organic solid can be determined using a capillary tube method with a melting point apparatus.

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Introduce a small amount of the finely powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). A sharp melting range (0.5-2 °C) is indicative of a pure compound.

General Protocol for Boiling Point Determination

The boiling point can be determined using a micro-boiling point method.

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Sample of this compound

Procedure:

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.

Signaling Pathways and Mechanisms of Action

This compound and related quinoline derivatives have been shown to interact with several biological targets, suggesting potential therapeutic applications.

Anti-inflammatory Activity

Quinoline derivatives are known to exhibit anti-inflammatory effects, which may be mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade and the cyclooxygenase (COX) enzymes.

Anti-inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell Stimulus e.g., LPS, TNF-α Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Genes Induces COX2 COX-2 Enzyme Genes->COX2 Expresses PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation PGs->Inflammation Compound 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Compound->IKK Inhibits Compound->COX2 Inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

Cytochrome P450 Inhibition

Studies have indicated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[4] These enzymes are crucial for the metabolism of a wide range of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

CYP450_Inhibition cluster_workflow Drug Metabolism Workflow Drug Drug (Substrate) CYP CYP1A2 / CYP2D6 Enzyme Drug->CYP Binds to active site Metabolite Metabolite CYP->Metabolite Metabolizes to Compound 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Compound->CYP Inhibits

Caption: Inhibition of Cytochrome P450 enzymes by this compound.

Conclusion

This compound is a compound of significant interest with well-defined physical properties and established synthetic routes. Its biological activities, particularly its anti-inflammatory potential and its interaction with drug-metabolizing enzymes, make it a valuable subject for further research in drug discovery and development. The information presented in this guide provides a solid foundation for researchers and scientists working with this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 1,2-dihydroquinoline with documented anti-inflammatory properties. It also serves as a valuable intermediate in the synthesis of fluorescent dyes utilized in biological microscopy and nanoscopy.[1][2] This protocol outlines a detailed laboratory procedure for its synthesis, adapted from established methodologies for similar quinoline structures, primarily through a reaction analogous to the Doebner-von Miller synthesis.[3][4] This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones.[3] In this specific synthesis, m-anisidine (3-methoxyaniline) reacts with 4-methyl-3-penten-2-one (mesityl oxide), which serves as the α,β-unsaturated ketone.

Reaction Principle

The synthesis of this compound is achieved through the acid-catalyzed reaction of m-anisidine with 4-methyl-3-penten-2-one. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl compound, followed by cyclization and dehydration to form the dihydroquinoline ring structure. This method is a variation of the Doebner-Miller reaction, a classic method for quinoline synthesis.[3][4]

Experimental Protocol

Materials and Reagents:

  • m-Anisidine (3-methoxyaniline)

  • 4-Methyl-3-penten-2-one (mesityl oxide)

  • Acetic acid, glacial

  • Hydrobromic acid, concentrated (48%)

  • Sodium hydroxide (10 N aqueous solution)

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

  • Acetone

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, slowly add m-anisidine (26 mL, 0.23 mol) to glacial acetic acid (2.6 mL) under continuous stirring.[1]

    • To this mixture, add 4-methyl-3-penten-2-one (27 mL, 0.23 mol) dropwise using a dropping funnel.[1]

  • Reaction:

    • Stir the resulting reaction mixture at room temperature overnight.[1]

  • Acidification and Precipitation:

    • After overnight stirring, add concentrated hydrobromic acid (50 mL) to the mixture.[1]

    • Continue stirring for an additional hour. A precipitate should form during this time.[1]

    • Collect the precipitate by filtration using a Büchner funnel and wash it with acetone.[1]

  • Work-up and Extraction:

    • Dissolve the collected solid in water (100 mL).[1]

    • Adjust the pH of the aqueous solution to 7 using a 10 N aqueous sodium hydroxide solution.[1]

    • Transfer the neutralized solution to a separatory funnel and extract the aqueous phase with chloroform (3 x 50 mL).[1]

    • Combine the organic layers.[1]

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.[1]

    • Filter to remove the sodium sulfate.[1]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification:

    • Recrystallize the crude product from hexane to yield pure this compound as a pale yellow solid.[1]

Data Presentation

ParameterValueReference
m-Anisidine Volume26 mL[1]
m-Anisidine Moles0.23 mol[1]
4-Methyl-3-penten-2-one Volume27 mL[1]
4-Methyl-3-penten-2-one Moles0.23 mol[1]
Acetic Acid Volume2.6 mL[1]
Hydrobromic Acid Volume50 mL[1]
Yield15.5 g (33%)[1]
AppearancePale yellow solid[1]
Molecular FormulaC13H17NO[1]
Molecular Weight203.28 g/mol [1]

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents Reactants: m-Anisidine 4-Methyl-3-penten-2-one Acetic Acid reaction Stir at Room Temperature Overnight reagents->reaction acidification Add Concentrated HBr Stir for 1 hour reaction->acidification filtration Filter Precipitate Wash with Acetone acidification->filtration dissolution Dissolve Solid in Water filtration->dissolution neutralization Neutralize to pH 7 with 10N NaOH dissolution->neutralization extraction Extract with Chloroform (3x) neutralization->extraction drying Dry Organic Layer (Anhydrous Na2SO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Recrystallize from Hexane concentration->purification product Pure Product: 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline purification->product reaction_pathway cluster_reactants Reactants m_anisidine m-Anisidine C7H9NO nucleophilic_addition Nucleophilic Addition m_anisidine->nucleophilic_addition mesityl_oxide 4-Methyl-3-penten-2-one C6H10O mesityl_oxide->nucleophilic_addition cyclization Intramolecular Cyclization nucleophilic_addition->cyclization Acid-catalyzed dehydration Dehydration cyclization->dehydration product 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline C13H17NO dehydration->product

References

Application Notes and Protocols: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its Relevance in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Applications of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Materials Science

While direct, documented applications of this compound in materials science are not extensively available in current literature, its structural similarity to the widely used antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) suggests potential utility. This document provides an overview of the known applications of this compound and detailed application notes for the closely related and industrially significant TMQ.

Part 1: this compound

Overview and Known Applications

This compound is a derivative of 1,2-dihydroquinoline.[1] Its primary documented applications are in the fields of medicine and biology, specifically for its anti-inflammatory properties and its use as a precursor in the synthesis of fluorescent dyes for biological microscopy and nanoscopy.[2]

Synthesis Protocol

A common method for the synthesis of this compound is through the reaction of m-aminoanisole with 4-methyl-3-penten-2-one.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • m-Aminoanisole

  • Acetic acid

  • 4-Methyl-3-penten-2-one

  • Concentrated hydrobromic acid

  • Acetone

  • 10 N aqueous sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Slowly add m-aminoanisole (0.23 mol) to acetic acid (2.6 mL) under stirring.

  • To this mixture, slowly add 4-methyl-3-penten-2-one (0.23 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

  • Collect the precipitate by filtration and wash with acetone.

  • Dissolve the resulting solid in water (100 mL).

  • Adjust the pH of the solution to 7 with 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate in vacuo to obtain the crude product.

  • Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[1]

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product m_aminoanisole m-Aminoanisole mix1 Mix m-Aminoanisole and Acetic Acid m_aminoanisole->mix1 acetic_acid Acetic Acid acetic_acid->mix1 mpone 4-Methyl-3-penten-2-one add_mpone Add 4-Methyl-3-penten-2-one mpone->add_mpone mix1->add_mpone stir_overnight Stir Overnight at RT add_mpone->stir_overnight add_hbr Add Conc. HBr stir_overnight->add_hbr stir_1hr Stir for 1 hour add_hbr->stir_1hr filter_wash Filter and Wash with Acetone stir_1hr->filter_wash dissolve Dissolve in Water filter_wash->dissolve neutralize Neutralize to pH 7 dissolve->neutralize extract Extract with Chloroform neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate recrystallize Recrystallize from Hexane dry_concentrate->recrystallize final_product 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline recrystallize->final_product

Caption: Synthesis workflow for this compound.

Part 2: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) - A Close Analog in Materials Science

Due to the limited data on the methoxy derivative, we will focus on its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a widely used antioxidant in the rubber and polymer industries. The antioxidant mechanism of TMQ is expected to be similar for its methoxy derivative.

Application as an Antioxidant in Polymers

TMQ is a highly effective antioxidant that protects polymers, particularly rubber, from degradation caused by heat and oxygen.[3] It functions as a radical scavenger. Commercial TMQ is often a mixture of oligomers (dimers, trimers, and tetramers).[3]

Table 1: General Properties of TMQ Antioxidant

PropertyValue
Chemical Name 2,2,4-Trimethyl-1,2-dihydroquinoline polymer
CAS Number 26780-96-1
Appearance Light brown granular or flake
Softening Point 80-100 °C
Primary Amine ≤1.0%
Heating Loss ≤0.5%
Ash Content ≤0.5%

Data sourced from a typical commercial product data sheet.

Mechanism of Antioxidant Action

TMQ, as a hindered amine antioxidant, functions by donating a hydrogen atom from the N-H group to a peroxy radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting TMQ radical is stabilized by resonance and is less reactive, preventing it from initiating further oxidation.

G cluster_oxidation Oxidative Degradation cluster_antioxidant Antioxidant Action Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiator Initiator (Heat, UV) Initiator->Polymer Initiation ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) ROO_radical->Polymer Propagation (Attacks another RH) TMQ TMQ (A-H) ROO_radical->TMQ Termination TMQ_radical Stabilized TMQ Radical (A•) (Less Reactive) TMQ->TMQ_radical ROOH Hydroperoxide (ROOH) TMQ->ROOH

References

Application Notes and Protocols for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for studying 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This document includes detailed protocols for the synthesis, characterization, and evaluation of its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. The provided data and protocols are based on established methodologies and findings for structurally related dihydroquinoline derivatives.

Chemical Information and Synthesis

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1810-74-8[2][3]
Molecular Formula C₁₃H₁₇NO[2][3]
Molecular Weight 203.28 g/mol [2][3]
Appearance Beige to Very Dark Beige Solid[3]
Melting Point 67-69 °C[3]
Boiling Point 306 °C[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of m-anisidine with mesityl oxide.[3]

Materials:

  • m-Anisidine

  • Mesityl oxide (4-methyl-3-penten-2-one)

  • Acetic acid

  • Concentrated hydrobromic acid

  • 10 N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

  • Acetone

Procedure:

  • In a suitable reaction vessel under constant stirring, slowly add m-anisidine (0.23 mol) to acetic acid (2.6 mL).

  • To this mixture, slowly add 4-methyl-3-penten-2-one (0.23 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

  • Collect the resulting precipitate by filtration and wash with acetone.

  • Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.

  • Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[3]

G cluster_0 Synthesis Workflow m-Anisidine m-Anisidine Reaction_Mixture Reaction in Acetic Acid (Room Temperature, Overnight) m-Anisidine->Reaction_Mixture Mesityl_Oxide Mesityl_Oxide Mesityl_Oxide->Reaction_Mixture Acidification Addition of Hydrobromic Acid Reaction_Mixture->Acidification Precipitation Precipitate Formation Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Neutralization Dissolution and Neutralization (pH 7) Filtration->Neutralization Extraction Chloroform Extraction Neutralization->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Recrystallization Recrystallization from Hexane Drying_Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthesis workflow for this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons, methoxy protons, methyl protons, and the vinyl proton of the dihydroquinoline ring.
¹³C NMR Resonances for aromatic carbons, methoxy carbon, methyl carbons, and carbons of the dihydroquinoline core.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O stretching of the methoxy group.
Mass Spec (m/z) Molecular ion peak [M]⁺ corresponding to the molecular weight (203.28).

Application Notes: Biological Activity Assays

Dihydroquinoline derivatives are known to exhibit a range of biological activities. The following are protocols for assessing the potential antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging ability of the compound.

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Table 3: Representative Antioxidant Activity Data for Dihydroquinoline Derivatives

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound (Hypothetical) 15 - 5010 - 40
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Reported to reduce oxidative stressNot specified

Note: The IC₅₀ values for the target compound are hypothetical and based on the general antioxidant potential of this class of compounds.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 4: Representative Antimicrobial Activity of Methoxyquinoline Derivatives

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
This compound (Hypothetical) 32 - 12816 - 6464 - 256
Other 7-methoxyquinoline derivatives 4 - >1283.125 - >128>128

Note: MIC values for the target compound are hypothetical and based on published data for other methoxyquinoline derivatives.[4]

Anti-inflammatory Activity: In Vitro and In Vivo Assays

The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators in cell-based assays and using in vivo models.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Calculate the percentage of nitric oxide inhibition and the IC₅₀ value.

Protocol:

  • Administer the test compound orally or intraperitoneally to rodents at various doses.

  • After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Calculate the percentage of edema inhibition for each dose.

Table 5: Representative Anti-inflammatory Activity of Dihydroquinoline Derivatives

AssayParameterExpected Outcome for an Active Compound
LPS-stimulated Macrophages NO Production IC₅₀ (µM)10 - 50
Carrageenan-Induced Paw Edema % Inhibition of Edema at 3h30 - 60% at a dose of 10-50 mg/kg

Note: The expected outcomes are based on published data for other anti-inflammatory dihydroquinoline derivatives.[1]

Cytotoxic Activity: MTT Assay

This assay evaluates the effect of the compound on the viability of cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48 or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 6: Representative Cytotoxic Activity of Dihydroquinoline Derivatives

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer) 20 - 100
HCT116 (Colon Cancer) 15 - 80

Note: The IC₅₀ values are hypothetical and based on the general cytotoxic potential of quinoline derivatives against various cancer cell lines.

Potential Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a central regulator of the inflammatory response.

G cluster_0 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK_Complex IKK Complex Activation TLR4->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Release NF-κB Release (p50/p65) IkB_Phosphorylation->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS) Gene_Transcription->Inflammatory_Mediators Test_Compound 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Test_Compound->IKK_Complex Potential Inhibition Test_Compound->NFkB_Translocation Potential Inhibition

References

Application Notes and Protocols: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Organic Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound with notable applications in both chemical synthesis and biological studies. While not a reagent in the classical sense of promoting transformations of other molecules, it serves as a valuable building block and precursor for more complex functional molecules, particularly fluorescent dyes.[1][2] Furthermore, this compound exhibits significant intrinsic biological activities, including anti-inflammatory and antioxidant properties, making it a scaffold of interest in medicinal chemistry and drug development.[1][2] These application notes provide an overview of its synthesis, its role as a precursor, and its biological significance, along with detailed protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1810-74-8[1]
Molecular Formula C₁₃H₁₇NO[1]
Molecular Weight 203.28 g/mol [1]
Appearance Beige to Very Dark Beige Solid[1]
Melting Point 67-69 °C[1]
Boiling Point 306 °C[1]
Density 0.986 g/cm³[1]
Flash Point 125 °C[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Keep in dark place, Sealed in dry, Room Temperature[1]

Applications in Organic Synthesis: A Precursor to Functional Dyes

The primary role of this compound in organic synthesis is as a precursor for the creation of fluorescent dyes.[1][2] The electron-rich nature of the dihydroquinoline ring system makes it amenable to electrophilic substitution reactions, allowing for the introduction of various functionalities to tune the photophysical properties of the resulting dyes.

Conceptual Application: Synthesis of Coumarin-Fused Dihydroquinoline Dyes

While a specific protocol for the direct use of this compound in a condensation reaction to form a coumarin-fused dye was not found in the immediate literature, a general synthetic strategy can be conceptualized based on known multicomponent reactions.[3] Such reactions often involve the condensation of a β-ketoester (like 4-hydroxycoumarin), an aldehyde, and an amine (in this case, the dihydroquinoline). The dihydroquinoline nitrogen can act as the nucleophilic amine component in such a reaction.

Below is a logical workflow for the potential synthesis of a fluorescent dye using this compound as a precursor.

G cluster_synthesis Synthesis of Precursor cluster_application Application as a Precursor Start m-Anisidine + Mesityl Oxide Reaction1 Acid-catalyzed condensation Start->Reaction1 Product1 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Reaction1->Product1 Product1_app 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Reaction2 Multicomponent Reaction (e.g., Bismuth Triflate catalyzed) Product1_app->Reaction2 Reactants Aldehyde + 4-Hydroxycoumarin Reactants->Reaction2 Product2 Coumarin-fused Dihydroquinoline Dye Reaction2->Product2

Caption: Conceptual workflow for the synthesis and application of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the title compound.[1]

Materials:

  • m-Anisidine (26 mL, 0.23 mol)

  • Acetic acid (2.6 mL)

  • 4-Methyl-3-penten-2-one (mesityl oxide) (27 mL, 0.23 mol)

  • Concentrated hydrobromic acid (50 mL)

  • Acetone

  • Water

  • 10 N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, slowly add m-anisidine (26 mL, 0.23 mol) dropwise to acetic acid (2.6 mL).

  • To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

  • Collect the resulting precipitate by filtration and wash it with acetone.

  • Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.

  • Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).[1]

Biological Applications

This compound has demonstrated potential as an anti-inflammatory and antioxidant agent. These properties are of significant interest to drug development professionals.

Anti-inflammatory Activity

The logical pathway for the anti-inflammatory action of a dihydroquinoline derivative is depicted below.

G Stimulus Inflammatory Stimulus Cell Immune Cell (e.g., Macrophage) Stimulus->Cell Pathway Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPKs) Cell->Pathway Enzymes Pro-inflammatory Enzymes (e.g., COX-2, iNOS) Pathway->Enzymes Mediators Inflammatory Mediators (e.g., Prostaglandins, Nitric Oxide) Enzymes->Mediators Compound 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Compound->Pathway Inhibition Compound->Enzymes Inhibition

Caption: Putative anti-inflammatory signaling pathway inhibition by this compound.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity can be quantitatively assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol 2: DPPH Radical Scavenging Assay (General Protocol)

This is a general protocol for assessing the antioxidant activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound (this compound) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a control well with methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

This compound is a versatile molecule with established utility as a precursor in the synthesis of functional dyes and as a compound with promising biological activities. While its direct application as a reagent in broad organic synthesis is not well-documented, its value as a synthetic building block and a lead compound in medicinal chemistry is evident. The provided protocols for its synthesis and the conceptual framework for its applications offer a valuable resource for researchers in organic synthesis and drug discovery. Further investigation into its derivatization for novel materials and more detailed studies on its mechanisms of biological action are warranted.

References

Application Notes and Protocols for the Quantification of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic compound of interest in various fields of research, including medicinal chemistry and materials science, due to its potential antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in different matrices, such as pharmaceutical formulations and biological samples, is crucial for research and development, quality control, and pharmacokinetic studies.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely accessible and provide the necessary sensitivity and selectivity for most applications.

Analytical Methodologies

Two primary analytical techniques are detailed here for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique suitable for routine analysis, purity assessment, and quantification in pharmaceutical formulations and biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly useful for the analysis of volatile and semi-volatile compounds and for confirmative identification.

Data Presentation: Quantitative Data Summary

The following tables summarize the expected performance characteristics for the quantification of this compound using the described analytical methods. These values are based on typical performance for structurally similar quinoline derivatives and should be validated for specific laboratory conditions.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: GC-MS Method Performance Characteristics

ParameterExpected Value
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.015 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound)

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

4. Sample Preparation

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol) and sonicate for 15 minutes to dissolve the active ingredient.

    • Dilute to volume with the same solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Biological Fluids (e.g., Plasma):

    • Protein Precipitation:

      • To 100 µL of plasma, add 300 µL of cold acetonitrile.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of mobile phase.

      • Filter through a 0.45 µm syringe filter into an HPLC vial.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load 100 µL of the plasma sample onto the cartridge.

      • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

      • Elute the analyte with 1 mL of methanol.

      • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

      • Filter through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis and Quantification

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive and selective quantification of this compound.

1. Instrumentation and Materials

  • GC-MS system with an autosampler

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • This compound reference standard

  • GC-grade solvents (e.g., ethyl acetate, hexane)

  • Anhydrous sodium sulfate

2. Chromatographic and Mass Spectrometric Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol, using ethyl acetate as the solvent.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations within the expected linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

4. Sample Preparation

  • Liquid-Liquid Extraction (LLE) from Aqueous Samples:

    • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and then centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Transfer to a GC vial.

5. Analysis and Quantification

  • Inject the prepared standards and samples into the GC-MS system.

  • Identify the analyte peak based on its retention time and the presence of the selected ions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

Analytical_Method_Development_Workflow cluster_planning Phase 1: Planning & Scoping cluster_development Phase 2: Method Development cluster_validation Phase 3: Method Validation cluster_application Phase 4: Routine Application define_objective Define Analytical Objective lit_review Literature Review define_objective->lit_review select_technique Select Analytical Technique (HPLC/GC-MS) lit_review->select_technique instrument_setup Instrument Setup & Parameter Selection select_technique->instrument_setup sample_prep Optimize Sample Preparation instrument_setup->sample_prep chromatography_opt Optimize Chromatographic Conditions sample_prep->chromatography_opt detection_opt Optimize Detection Parameters chromatography_opt->detection_opt specificity Specificity detection_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Quality Control Checks routine_analysis->quality_control

Caption: General workflow for analytical method development.

HPLC_Protocol_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standards Prepare Standard Solutions inject_samples Inject Standards & Samples prep_standards->inject_samples prep_samples Prepare Samples (Extraction/Dilution) prep_samples->inject_samples hplc_setup HPLC System Setup hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve calculate_conc Calculate Sample Concentrations calibration_curve->calculate_conc report_results Report Results calculate_conc->report_results

Caption: Experimental workflow for HPLC quantification.

Safety Precautions for Handling 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 1810-74-8). Adherence to these guidelines is crucial to ensure personal safety and maintain a safe laboratory environment.

Application Notes

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Harmful if ingested.[2]

To the best of current knowledge, the toxicological properties of this specific material have not been thoroughly investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields.[2][4]

  • Hand Protection: Wear compatible chemical-resistant gloves.[2][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][2][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2][3] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a cool, dry, and well-ventilated area.[1][3] Keep the container tightly closed when not in use.[1][2][3] Store locked up.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor/physician.[1]

  • If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Clean mouth with water and drink plenty of water afterward.[1]

Accidental Release Measures

In the event of a spill:

  • Evacuate the area.

  • Wear appropriate personal protective equipment.[2][3]

  • Avoid generating dust.[3]

  • For small spills, use absorbent material like sand or vermiculite to contain the spill.[2]

  • Transfer the material to a closable, labeled container for disposal.[2]

  • Prevent the spill from entering drains or waterways.[2][3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Data Presentation

Property/HazardInformation
CAS Number 1810-74-8
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Appearance Solid
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H302: Harmful if swallowed[2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][3]

Experimental Protocols

Protocol for Weighing and Preparing a Solution of this compound
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary materials: the chemical container, a clean weighing vessel, a spatula, the desired solvent, and appropriate glassware for the solution.

    • Don the required personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).

  • Weighing the Compound:

    • Place the weighing vessel on the analytical balance and tare it.

    • Inside the fume hood, carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.

    • Securely close the chemical container and record the weight.

  • Preparing the Solution:

    • Transfer the weighed solid to the appropriate glassware (e.g., a beaker or flask).

    • Carefully add the desired solvent to the glassware.

    • Stir or sonicate the mixture until the solid is fully dissolved. Keep the solution covered to prevent evaporation and exposure.

  • Cleanup:

    • Clean the spatula and any other contaminated reusable equipment.

    • Dispose of any contaminated disposable items (e.g., weighing paper, gloves) in the appropriate chemical waste container.

    • Wipe down the work area within the fume hood.

    • Wash hands thoroughly after completing the procedure.

Visualizations

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a Precursor for Novel Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a versatile precursor for the synthesis of novel fluorescent dyes. These dyes, with potential applications in biological imaging and as probes in drug development, exhibit promising photophysical properties. The protocols outlined herein are based on established synthetic methodologies for analogous quinoline-based fluorophores and provide a framework for the development of a new class of fluorescent probes.

Introduction

This compound is a heterocyclic compound that serves as a valuable scaffold for the synthesis of fluorescent molecules. Its electron-rich aromatic system and the presence of a methoxy group make it an ideal starting material for the construction of dyes with tunable photophysical properties. The derivatization of this precursor can lead to fluorophores with applications in live-cell imaging, organelle staining, and as environmentally sensitive probes. The fluorescence of these quinoline-based dyes often arises from intramolecular charge transfer (ICT), a phenomenon that can be modulated by the local environment, making them sensitive reporters of cellular polarity and viscosity.

Synthesis of Fluorescent Dyes from this compound

A plausible and efficient strategy for the synthesis of fluorescent dyes from this compound involves a two-step process:

  • Formylation via the Vilsmeier-Haack reaction: Introduction of a formyl (-CHO) group onto the aromatic ring of the precursor.

  • Knoevenagel condensation: Reaction of the resulting aldehyde with an active methylene compound to create a conjugated system, which forms the core of the fluorescent dye.

Proposed Synthesis of this compound-6-carbaldehyde (Intermediate 1)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The following is a proposed protocol for the formylation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate solution, saturated

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to DMF (5.0 eq) at 0 °C in a separate flask. Stir for 30 minutes.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of the dihydroquinoline precursor over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1 .

Proposed Synthesis of a Pyrano[3,2-g]quinoline-based Fluorescent Dye (Dye 1)

The Knoevenagel condensation of the aldehyde intermediate with an active methylene compound, such as malononitrile, can yield a fluorescent pyranoquinoline derivative.

Experimental Protocol:

Materials:

  • This compound-6-carbaldehyde (Intermediate 1 )

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) and malononitrile (1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to yield Dye 1 .

Photophysical Properties of Representative Quinoline-Based Dyes

Dye ClassRepresentative CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
Pyrano[3,2-g]quinoline2-Amino-4-(aryl)-5-oxo-4,5-dihydropyrano[3,2-g]quinoline-3-carbonitrile~380-420~480-550~100-130Not ReportedVarious
7-Aminoquinoline Derivative2,4-disubstituted-7-(dimethylamino)quinoline~360-400~450-520~90-1200.1-0.6Various
Styryl-quinoline2-(4-(Dimethylamino)styryl)-1-methylquinolinium iodide~450~610~1600.03Ethanol

Application in Live-Cell Imaging: A Generalized Protocol

Fluorescent dyes derived from this compound are expected to be lipophilic and could potentially serve as stains for cellular membranes or lipid droplets. The following is a generalized protocol for staining live cells.

Materials:

  • Fluorescent dye stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with serum)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Protocol:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Staining Solution Preparation: Dilute the fluorescent dye stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission wavelengths.

Visualizations

Proposed Synthesis Pathway

Synthesis_Pathway Precursor 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Precursor->Vilsmeier Intermediate Intermediate Aldehyde Vilsmeier->Intermediate Knoevenagel Knoevenagel Condensation (+ Malononitrile) Intermediate->Knoevenagel Dye Fluorescent Pyranoquinoline Dye Knoevenagel->Dye

Caption: Proposed two-step synthesis of a fluorescent dye.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture cells on imaging dish Prepare_Stain Prepare staining solution (1-10 µM dye) Wash_PBS Wash cells with PBS Prepare_Stain->Wash_PBS Incubate Incubate with dye (15-30 min, 37°C) Wash_PBS->Incubate Wash_Medium Wash cells with medium Incubate->Wash_Medium Add_Medium Add fresh imaging medium Wash_Medium->Add_Medium Microscopy Fluorescence Microscopy Add_Medium->Microscopy

Caption: Workflow for staining live cells with a fluorescent dye.

Intramolecular Charge Transfer (ICT) Mechanism

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Donor-π-Acceptor LE Locally Excited (LE) State GS->LE Excitation (hν) LE->GS Fluorescence ICT_State Twisted Intramolecular Charge Transfer (TICT) State LE->ICT_State Twisting ICT_State->GS Non-radiative decay

Caption: Simplified Jablonski diagram illustrating the ICT process.

Application Notes and Protocols for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound recognized for its potential anti-inflammatory properties.[1] This molecule belongs to the dihydroquinoline class of compounds, which have garnered interest in medicinal chemistry for their diverse biological activities. These application notes provide a comprehensive overview of the methodologies to investigate the anti-inflammatory applications of this compound, including in vitro and in vivo experimental protocols. While specific quantitative data for this compound is not extensively available in public literature, this document presents data from structurally related quinoline compounds to serve as a predictive guide for researchers. The primary mechanisms of anti-inflammatory action for this class of compounds are believed to involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data Summary (Based on Structurally Related Compounds)

The following tables summarize quantitative anti-inflammatory data for compounds structurally related to this compound. This data is intended to provide a comparative baseline for experimental design.

Table 1: In Vitro Anti-Inflammatory Activity of Related Quinolone Analogs

Compound/AnalogAssayCell LineTargetIC50 (µM)Reference CompoundIC50 (µM)
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineNitric Oxide (NO) ProductionRAW 264.7iNOSData not availableL-NAMEData not available
Related Quinoline DerivativesCOX-1 Inhibition---COX-1VariesIndomethacinVaries
Related Quinoline DerivativesCOX-2 Inhibition---COX-2VariesCelecoxibVaries

Table 2: In Vivo Anti-Inflammatory Activity of Related Quinolone Analogs

Compound/AnalogAnimal ModelAssayDose% Inhibition of EdemaReference Compound% Inhibition of Edema
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolineRatCarrageenan-induced paw edema50 mg/kgData not availableIndomethacinData not available

Signaling Pathways

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, regulating the expression of numerous inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB P NF_kB p50/p65 IkB->NF_kB Degradation Degradation IkB->Degradation NF_kB_nuc p50/p65 NF_kB->NF_kB_nuc Translocation Compound 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Compound->IKK Inhibition Compound->NF_kB_nuc Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NF_kB_nuc->Gene_Expression

Caption: NF-κB Signaling Pathway Inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P ERK ERK MEK1_2->ERK P AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Compound 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Compound->p38 Inhibition Compound->JNK Inhibition Compound->ERK Inhibition Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression

Caption: MAPK Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

NO_Inhibition_Workflow Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with test compound Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess assay for nitrite Supernatant_Collection->Griess_Assay Data_Analysis Calculate % NO inhibition and IC50 Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for NO Inhibition Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to each well to a final concentration of 1 µg/mL, except for the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow Start Start Animal_Acclimatization Acclimatize rats for 1 week Start->Animal_Acclimatization Fasting Fast animals overnight Animal_Acclimatization->Fasting Grouping Divide into control, standard, and test groups Fasting->Grouping Compound_Administration Administer test compound/vehicle/standard orally Grouping->Compound_Administration Paw_Volume_Initial Measure initial paw volume Compound_Administration->Paw_Volume_Initial Carrageenan_Injection Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw Paw_Volume_Initial->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Wistar albino rats (150-200 g)

  • This compound

  • Carrageenan

  • Indomethacin (or other standard NSAID)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Protocol:

  • Animal Handling: Acclimatize the rats for at least one week before the experiment. House them in standard conditions with free access to food and water. Fast the animals overnight before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle control

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Compound Administration: Administer the test compound, vehicle, or standard drug orally 1 hour before carrageenan injection.

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

    • The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol details the method to assess the effect of the test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 15-60 minutes (for phosphorylation studies) or longer for total protein expression.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory properties of this compound. Researchers can utilize these methodologies to generate quantitative data, elucidate the underlying mechanisms of action, and assess the therapeutic potential of this compound. The included diagrams provide a visual representation of the key signaling pathways and experimental workflows to guide the research process. It is important to reiterate that while this document provides a comprehensive guide, the specific experimental conditions may require optimization.

References

Troubleshooting & Optimization

Technical Support Center: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MSTDQ).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of MSTDQ, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in MSTDQ Synthesis

Question: My synthesis of this compound, following the reaction of m-anisidine and mesityl oxide, resulted in a low yield (around 30-40%). What are the likely causes and how can I improve it?

Answer: A low yield in this synthesis is a common issue and can be attributed to several factors, primarily related to side reactions of the starting materials and intermediates.

  • Self-Condensation of Mesityl Oxide: Under acidic conditions, mesityl oxide (4-methyl-3-penten-2-one) can undergo self-condensation to form higher molecular weight byproducts such as phorone and isophorone.[1][2] This depletes the reactant and complicates purification.

  • Polymerization: The reaction conditions, particularly with strong acids, can promote the polymerization of reactants and intermediates, leading to the formation of tar-like substances.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to incomplete reaction, while excessive heat can promote side reactions and degradation.

Troubleshooting Steps:

  • Control Reactant Addition: Add the mesityl oxide slowly to the reaction mixture containing m-anisidine and the acid catalyst. This helps to maintain a low concentration of mesityl oxide, minimizing its self-condensation.

  • Optimize Catalyst and Temperature: While strong acids are often used, consider using a milder acid catalyst or optimizing the concentration of the strong acid to reduce polymerization.[3] Careful control of the reaction temperature is crucial; aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline starting material and other sensitive intermediates.[4]

  • Purity of Starting Materials: Ensure the purity of both m-anisidine and mesityl oxide. Impurities can act as catalysts for side reactions.[4]

Issue 2: Product Instability and Discoloration

Question: My purified this compound is a pale yellow solid, but it darkens over time. What is causing this instability?

Answer: Dihydroquinolines are susceptible to oxidation, which is the most likely cause of discoloration.

  • Oxidation to Quinoline: The dihydroquinoline ring can be oxidized to the more stable aromatic quinoline. This can be facilitated by exposure to air (oxygen), light, and trace metal impurities. The corresponding quinoline is often more colored.[5]

  • Photodegradation: Dihydroquinolines can be sensitive to light, leading to degradation.[6][7]

Troubleshooting and Storage Recommendations:

  • Storage Conditions: Store the purified MSTDQ under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light. For long-term storage, refrigeration or freezing is recommended.

  • Antioxidants: For solutions, consider the addition of a suitable antioxidant if compatible with your downstream application.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What are the expected side products in the synthesis of MSTDQ from m-anisidine and mesityl oxide?

    • A1: Besides the desired product, you may encounter self-condensation products of mesityl oxide like phorone and isophorone.[1][2] Polymerization of reactants can also lead to tar formation.[3] Incomplete reaction will leave unreacted m-anisidine and mesityl oxide.

  • Q2: My crude product is a dark, oily residue. How can I effectively purify it?

    • A2: Purification of MSTDQ from a complex reaction mixture often requires multiple steps. A common procedure involves:

      • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with an acidic aqueous solution to remove any unreacted m-anisidine. Then, wash with a basic aqueous solution to remove acidic impurities.

      • Column Chromatography: Silica gel column chromatography is an effective method for separating MSTDQ from non-polar byproducts like mesityl oxide condensation products. A gradient of hexane and ethyl acetate is a good starting point for elution.

      • Recrystallization: The final purification step is often recrystallization from a solvent like hexane to obtain a crystalline solid.[8]

Stability and Handling

  • Q3: What is the solubility of this compound?

    • A3: It is sparingly soluble in water but soluble in organic solvents like DMSO and methanol.[8] For use in aqueous biological buffers, it is typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO first, and then diluted into the aqueous buffer. Be mindful of potential precipitation at higher concentrations.

  • Q4: Can MSTDQ interfere with fluorescence-based assays?

    • A4: Yes, like many heterocyclic compounds, MSTDQ may exhibit some intrinsic fluorescence or act as a quencher in fluorescence assays.[9][10] It is crucial to run appropriate controls, including the compound alone in the assay buffer, to assess its potential for autofluorescence or quenching at the wavelengths used in your experiment.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1810-74-8[8]
Molecular Formula C₁₃H₁₇NO[8]
Molecular Weight 203.28 g/mol [11]
Appearance Pale yellow solid[8]
Melting Point 67-69 °C[8]
Boiling Point 306 °C[8]
Solubility DMSO (Slightly), Methanol (Slightly)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of dihydroquinolines.

Materials:

  • m-Anisidine

  • Mesityl oxide (4-methyl-3-penten-2-one)

  • Concentrated hydrobromic acid (HBr)

  • Acetic acid

  • 10 N Sodium hydroxide (NaOH)

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, slowly add m-anisidine (0.23 mol) to acetic acid (2.6 mL).

  • To this mixture, slowly add mesityl oxide (0.23 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour. A precipitate should form.

  • Collect the precipitate by filtration and wash it with acetone.

  • Dissolve the resulting solid in water (100 mL).

  • Adjust the pH of the aqueous solution to 7 with 10 N aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[8]

Mandatory Visualization

Synthesis_Workflow Synthesis and Purification Workflow for MSTDQ Reactants m-Anisidine + Mesityl Oxide + Acetic Acid Reaction Stir at RT overnight Reactants->Reaction Acidification Add conc. HBr Stir for 1h Reaction->Acidification Filtration1 Filter and wash with Acetone Acidification->Filtration1 Dissolution Dissolve solid in Water Filtration1->Dissolution Neutralization Adjust pH to 7 with NaOH Dissolution->Neutralization Extraction Extract with Chloroform Neutralization->Extraction Drying Dry organic phase (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Hexane Concentration->Recrystallization Product Pure MSTDQ Recrystallization->Product

Caption: Synthesis and purification workflow for MSTDQ.

Side_Reactions Potential Side Reactions in MSTDQ Synthesis cluster_main Main Reaction cluster_side Side Reactions m_anisidine m-Anisidine MSTDQ 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline m_anisidine->MSTDQ mesityl_oxide Mesityl Oxide mesityl_oxide->MSTDQ mesityl_oxide_side Mesityl Oxide self_condensation Self-Condensation (Acid-catalyzed) mesityl_oxide_side->self_condensation polymerization Polymerization mesityl_oxide_side->polymerization phorone Phorone self_condensation->phorone isophorone Isophorone self_condensation->isophorone tar Tar polymerization->tar

Caption: Potential side reactions in MSTDQ synthesis.

Troubleshooting_Yield Troubleshooting Low Yield in MSTDQ Synthesis Start Low Yield of MSTDQ Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Starting Materials Check_Purity->Impure Purify Purify m-Anisidine and Mesityl Oxide Impure->Purify Yes Check_Conditions Review Reaction Conditions Impure->Check_Conditions No Purify->Check_Conditions Harsh_Conditions Harsh Conditions (High Temp, High Acid Conc.) Check_Conditions->Harsh_Conditions Optimize_Conditions Optimize Temperature and Catalyst Concentration Harsh_Conditions->Optimize_Conditions Yes Improved_Yield Improved Yield Harsh_Conditions->Improved_Yield No, conditions are optimal Slow_Addition Implement Slow Addition of Mesityl Oxide Optimize_Conditions->Slow_Addition Inert_Atmosphere Use Inert Atmosphere Slow_Addition->Inert_Atmosphere Inert_Atmosphere->Improved_Yield

Caption: Troubleshooting workflow for low yield of MSTDQ.

References

Technical Support Center: Purification of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Crude Product After Extraction Incomplete neutralization of the reaction mixture. The product is an amine and will remain in the aqueous layer if it is acidic.Ensure the pH of the aqueous solution is adjusted to 7 or slightly basic (pH 8) before extraction. Check with pH paper.
Insufficient extraction.Increase the number of extractions with an organic solvent like chloroform or ethyl acetate (e.g., from 3 to 5 times).
Product Fails to Crystallize or Oils Out During Recrystallization The crude product is too impure.Purify the crude product by column chromatography before recrystallization.
The cooling process is too rapid.Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
The solvent is not appropriate.Try a different recrystallization solvent or a solvent system (e.g., hexane/ethyl acetate). Hexane is a commonly used solvent for this compound.[1]
Persistent Yellow Color in the Final Product Presence of colored impurities from the reaction.Treat the solution with activated carbon during recrystallization. Add a small amount of activated carbon to the hot solution, reflux for 5-10 minutes, and then filter through celite while hot.
Multiple Spots on TLC After Purification Incomplete reaction or presence of side products.Optimize the reaction conditions (e.g., reaction time, temperature).
Ineffective purification.If using column chromatography, try a different solvent system for better separation. A common eluant system is dichloromethane/methanol. If recrystallizing, ensure the correct solvent is used to selectively precipitate the desired product.
Product is a Gummy Solid or Oil After Solvent Removal Residual solvent.Dry the product under high vacuum for an extended period.
The product is impure and has a low melting point.Re-purify the product using column chromatography or another recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a pale yellow solid.[1] Its melting point is in the range of 67-69 °C.[1]

Q2: What are the common solvents for recrystallizing this compound?

A2: Hexane is a commonly reported and effective solvent for the recrystallization of this compound.[1] Ethanol has also been used.

Q3: What is a suitable solvent system for column chromatography?

A3: A mixture of dichloromethane and methanol (e.g., 20:1 v/v) can be used as the eluant for wet flash column chromatography. The polarity can be adjusted based on TLC analysis.

Q4: My reaction involves m-anisidine and acetone. What are the likely impurities?

A4: The reaction of anilines with acetone can produce not only the desired dihydroquinoline monomer but also its polymers (dimers, trimers, etc.) and other side products.[2]

Q5: How can I effectively remove the acid catalyst from my reaction mixture?

A5: After the reaction, the mixture can be neutralized with a base such as 10 N aqueous sodium hydroxide to a pH of 7.[1] This will allow for the extraction of the product into an organic solvent.

Experimental Protocols

Recrystallization from Hexane
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane. The solution should be saturated.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper (or through a celite plug if activated carbon was used) to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluant (e.g., dichloromethane/methanol 20:1).

  • Column Packing: Pack a chromatography column with silica gel using the eluant.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combining Fractions: Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Data Summary

Parameter Value Reference
Molecular Formula C₁₃H₁₇NO[1]
Molecular Weight 203.28 g/mol [1]
Melting Point 67-69 °C[1]
Boiling Point 306 °C[1]
Appearance Pale yellow solid[1]
Typical Yield (from m-aminoanisole) 33%[1]

Visualizations

PurificationWorkflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Crude Product in Reaction Mixture Neutralization Neutralize with NaOH (pH 7) Reaction->Neutralization Workup Extraction Extract with Chloroform Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Hexane Concentration->Recrystallization Path 1 ColumnChromatography Column Chromatography (DCM/MeOH) Concentration->ColumnChromatography Path 2 PureProduct Pure 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline Recrystallization->PureProduct ColumnChromatography->PureProduct TroubleshootingRecrystallization Start Recrystallization Attempt Decision Does it crystallize? Start->Decision Success Pure Crystals Obtained Decision->Success Yes Failure Product Oils Out or Remains Dissolved Decision->Failure No Troubleshoot1 Cool Slowly Failure->Troubleshoot1 Try First Troubleshoot2 Change Solvent Failure->Troubleshoot2 If still fails Troubleshoot3 Purify by Column Chromatography Failure->Troubleshoot3 If persists Troubleshoot1->Decision Troubleshoot2->Decision Troubleshoot3->Start

References

Technical Support Center: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. The information provided is intended to assist in anticipating and resolving potential stability issues during experimentation.

Disclaimer

Specific degradation pathways for this compound have not been extensively reported in the scientific literature. The degradation pathways, products, and quantitative data presented here are hypothetical and inferred from the known chemical reactivity of the dihydroquinoline and methoxy-phenyl functional groups, as well as published degradation studies on structurally similar compounds. Experimental verification is required to confirm these proposed pathways for the specific molecule.

Troubleshooting Guide

Unexpected experimental results, such as loss of compound purity, appearance of unknown peaks in analytical chromatograms, or changes in sample color, may be attributable to the degradation of this compound. The following table outlines common issues, their potential causes related to compound stability, and recommended solutions.

Issue Observed Potential Cause Recommended Solution
Loss of compound purity over time in solution. Oxidative Degradation: The dihydroquinoline ring is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents. This may lead to the formation of the corresponding quinoline or other oxidized species.- Prepare solutions fresh, just prior to use.- Degas solvents to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of new peaks in HPLC/UPLC chromatogram after exposure to acidic or basic conditions. Hydrolytic Degradation: While dihydroquinolines are generally stable to hydrolysis, extreme pH conditions may promote degradation. The methoxy group could potentially be susceptible to cleavage under harsh acidic conditions.- Maintain the pH of solutions within a neutral range (pH 6-8), if experimentally feasible.- If acidic or basic conditions are required, minimize the exposure time and temperature.- Perform control experiments to assess the stability of the compound under the specific pH conditions of your assay.
Discoloration of solid compound or solutions upon exposure to light. Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to light, leading to the formation of colored degradation products.[1][2]- Store the solid compound and solutions in the dark.- Use amber glassware or light-blocking containers for all experiments involving the compound.[3]
Degradation observed at elevated temperatures. Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including oxidation and rearrangement. Aniline derivatives can undergo thermal decomposition.[4]- Avoid excessive heating of the compound in solid or solution form.- If heating is necessary, conduct time- and temperature-course experiments to determine the compound's stability limits.- Store the compound at recommended temperatures (typically refrigerated or frozen for long-term storage).

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure, the most probable degradation pathways involve oxidation of the dihydroquinoline ring to the more stable aromatic quinoline. Other potential pathways could include hydroxylation of the aromatic ring, followed by further oxidation, and under harsh acidic conditions, potential cleavage of the methoxy group. Microbial degradation of quinoline often initiates with hydroxylation to form 2-oxo-1,2-dihydroquinoline.[5][6]

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach.[7] This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.[7]

Q3: What are forced degradation studies and should I perform them?

A3: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate its degradation.[8][9] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8][9] Performing forced degradation studies is highly recommended to understand the intrinsic stability of this compound.

Q4: Under what conditions is this compound expected to be most stable?

A4: The compound is expected to be most stable in its solid form, stored in a cool, dark, and dry place. In solution, stability is likely enhanced in deoxygenated, neutral pH solvents, protected from light. The polymeric form of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is noted to be stable.[10]

Q5: The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is used as an antioxidant. Does this mean it is prone to degradation?

A5: Yes, the function of an antioxidant is to be preferentially oxidized, thereby protecting other substances from oxidation.[11][12] This inherent reactivity means that this compound is likely susceptible to oxidative degradation, especially in the presence of free radicals or other oxidizing species.

Hypothetical Degradation Data

The following table summarizes the expected relative stability of this compound under typical forced degradation conditions. The percentage of degradation is hypothetical and intended for illustrative purposes to guide experimental design. Actual degradation rates will depend on the specific experimental conditions (e.g., temperature, concentration of stressing agent, and duration of exposure).

Stress Condition Typical Conditions Expected Degradation (%) Potential Major Degradants
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h5 - 15%7-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (minor), potential ring-opened products
Base Hydrolysis 0.1 M NaOH at 60 °C for 24h< 5%Minimal degradation expected
Oxidative 3% H₂O₂ at room temperature for 24h15 - 30%7-Methoxy-2,2,4-trimethyl-quinoline, N-oxide derivatives, hydroxylated derivatives
Photolytic Solid or solution exposed to UV/Vis light (ICH Q1B)10 - 25%Oxidized and rearranged products
Thermal Solid heated at 80 °C for 48h5 - 20%Oxidized products, potential oligomers

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for your specific experimental setup and analytical instrumentation.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the same solvent or the stress medium to a suitable concentration for your analytical method (e.g., 100 µg/mL).

Forced Degradation (Stress) Studies
  • Acid Hydrolysis:

    • Mix equal volumes of the working solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the working solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the working solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • For solid-state studies, place a known amount of the compound in a vial and heat it in an oven at a set temperature (e.g., 80°C).

    • For solution-state studies, incubate the working solution at a set temperature (e.g., 60°C) in a sealed vial.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose the working solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • Simultaneously, keep control samples (covered with aluminum foil) in the same environment to serve as dark controls.

    • Analyze the exposed and control samples at appropriate time intervals.

Analytical Methodology
  • HPLC Method:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Analyze the stressed samples by HPLC.

    • Compare the chromatograms of the stressed samples with those of the unstressed control to identify degradation peaks.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

    • If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[7]

Visualizations

Hypothetical Degradation Pathways

G cluster_oxidative Oxidative Degradation cluster_hydrolytic Acid Hydrolysis cluster_photolytic Photodegradation parent 7-Methoxy-2,2,4-trimethyl- 1,2-dihydroquinoline oxidized_quinoline 7-Methoxy-2,2,4-trimethyl- quinoline parent->oxidized_quinoline Oxidation (H₂O₂, air) n_oxide N-Oxide Derivative parent->n_oxide Oxidation hydroxylated Hydroxylated Derivative parent->hydroxylated Oxidation demethylated 7-Hydroxy-2,2,4-trimethyl- 1,2-dihydroquinoline parent->demethylated Harsh Acid photo_oxidized Photo-oxidized Products parent->photo_oxidized Light/O₂ rearranged Rearranged Isomers parent->rearranged Light

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

G start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points & Neutralize (if needed) stress->sample analyze Analyze by Stability- Indicating HPLC/LC-MS sample->analyze end Identify Degradants & Establish Pathways analyze->end G start Unexpected Peak(s) or Purity Loss Observed q1 Was the sample exposed to light? start->q1 a1_yes Implement Light Protection (Amber vials, foil) q1->a1_yes Yes q2 Was the solution exposed to air for a prolonged time? q1->q2 No end Re-analyze Sample a1_yes->end a2_yes Use Fresh/Degassed Solvents, Inert Atmosphere q2->a2_yes Yes q3 Were extreme pH or high temperatures used? q2->q3 No a2_yes->end a3_yes Run Time/Temp Controls to Assess Stability q3->a3_yes Yes a3_yes->end

References

Technical Support Center: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. It includes frequently asked questions, troubleshooting advice, stability data, and detailed experimental protocols to address common challenges encountered when handling this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: The discoloration of aromatic amine solutions, including dihydroquinolines, is often a sign of oxidative degradation.[1] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate the formation of colored degradation products.[1] The primary degradation pathway is likely the oxidation of the 1,2-dihydroquinoline ring to the more stable aromatic quinoline structure.[2][3]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound is primarily influenced by:

  • Oxygen: As an aminic compound, it is susceptible to oxidation.[1][4]

  • Light (Photolysis): Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[5][6]

  • Temperature (Thermolysis): Higher temperatures increase the rate of chemical degradation.[5][6]

  • pH: Extreme pH conditions (strong acids or bases) can catalyze hydrolysis or other degradation pathways, although some related compounds show minimal degradation under hydrolytic stress compared to oxidative or thermal stress.[5][7]

Q3: How can I prepare and store stock solutions to maximize stability?

A3: To maximize the stability of your solutions, follow these recommendations:

  • Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials with aluminum foil to prevent photolytic degradation.[8]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). Refer to the manufacturer's instructions for the solid compound. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.[8]

  • Consider Antioxidants: For long-term storage or demanding experimental conditions, the addition of a suitable antioxidant may be necessary.[8]

Q4: What types of antioxidants are effective for stabilizing aromatic amines like this one?

A4: Several classes of antioxidants can be effective. The choice depends on the solvent system and experimental application.

  • Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or Irganox 1010 act as free-radical scavengers.[1][9]

  • Hindered Amine Light Stabilizers (HALS): These compounds work by forming stable nitroxyl radicals that trap reactive radicals.[9]

  • Oxygen Scavengers: These can remove residual oxygen from the solution.[1] A combination of antioxidants, such as a free radical scavenger and a peroxide decomposer, can sometimes provide synergistic protection.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Rapid solution discoloration Oxygen Exposure: The solution was prepared or stored with significant exposure to air.Prepare fresh solutions using solvents degassed with nitrogen or argon. Flush the vial headspace with inert gas before sealing.
Precipitate forms in solution Degradation: Degradation products may have lower solubility than the parent compound.Confirm degradation using an analytical method like HPLC. If confirmed, review storage and handling procedures. Prepare fresh solutions more frequently.
Inconsistent results between experiments Progressive Degradation: The stock solution is degrading over time, leading to a lower effective concentration in later experiments.Use freshly prepared solutions for each experiment or validate the stability of the stock solution over the intended use period. Consider adding an antioxidant like BHT (0.01% w/v) to the stock solution.
Assay fails after exposure to lab lighting Photodegradation: The compound is sensitive to light.Work under low-light conditions and use amber vials or foil-wrapped containers for all solutions containing the compound.

Stability Data Summary

Table 1: Illustrative Forced Degradation Profile

Stress ConditionReagent / ParametersTypical TimePotential Degradation (%)Likely Susceptibility
Acid Hydrolysis 0.1 M HCl24 hours< 5%Low
Base Hydrolysis 0.1 M NaOH24 hours< 5%Low
Oxidation 3% H₂O₂8 hours15 - 25%High
Thermal 60°C in solution48 hours10 - 20%Moderate to High
Photolytic UV Lamp (254 nm)24 hours10 - 15%Moderate

Note: These values are illustrative and serve to demonstrate a typical stability profile for an oxidation-prone compound. Actual degradation rates must be determined experimentally.

Experimental Protocols

Protocol: HPLC-Based Forced Degradation Study

This protocol outlines a general method to assess the stability of this compound and to develop a stability-indicating analytical method.[5][10]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Use an amber volumetric flask.

3. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.

  • Control: 1 mL stock + 1 mL solvent (no stressor).

  • Acid Hydrolysis: 1 mL stock + 1 mL 0.2 M HCl (final concentration 0.1 M HCl).

  • Base Hydrolysis: 1 mL stock + 1 mL 0.2 M NaOH (final concentration 0.1 M NaOH).

  • Oxidation: 1 mL stock + 1 mL 6% H₂O₂ (final concentration 3% H₂O₂).

  • Thermal: Place a control sample vial in an oven at 60°C.

  • Photolytic: Place a control sample vial in a photostability chamber or under a UV lamp.

4. Sample Incubation and Quenching:

  • Incubate samples for a defined period (e.g., 24 hours), periodically taking aliquots.

  • Before analysis, quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the reaction can often be stopped by dilution.

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for optimal wavelength (e.g., 254 nm) or use a Diode Array Detector (DAD) to analyze peak purity.

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Compare the chromatograms of stressed samples to the control.

  • Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.

  • Ensure the method separates the parent peak from all degradation product peaks (specificity).

Visual Guides: Diagrams and Workflows

The following diagrams illustrate key pathways and processes related to the stability of this compound.

Caption: Oxidative degradation of the dihydroquinoline to its aromatic quinoline form.

Experimental Workflow for Stability Testing start Prepare 1 mg/mL Stock Solution in Amber Volumetric Flask stress Aliquot Stock and Mix with Stressors (Acid, Base, Oxidant, Solvent) start->stress incubate Incubate Under Stress Conditions (Heat, UV Light, Ambient) stress->incubate sample Withdraw Samples at Defined Time Points incubate->sample quench Quench Reaction and Dilute to Final Concentration sample->quench hplc Analyze Samples by Stability-Indicating HPLC Method quench->hplc analyze Quantify Parent Peak Area and Identify Degradant Peaks hplc->analyze report Calculate % Degradation and Assess Stability Profile analyze->report

Caption: Workflow for conducting a forced degradation stability study.

Troubleshooting Logic for Solution Instability A Problem: Solution is discolored or shows degradation. B Was the solvent degassed with N₂/Ar? A->B C Is the solution stored in amber vials? B->C Yes D Action: Purge solvent with inert gas before use and flush vial headspace. B->D No E Action: Use amber vials or wrap clear vials with foil to protect from light. C->E No F Consider adding an antioxidant (e.g., 0.01% BHT) for long-term storage. C->F Yes

Caption: Decision tree for troubleshooting common stability issues in solution.

References

Technical Support Center: Analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a dihydroquinoline derivative with the following properties:

  • Molecular Formula: C₁₃H₁₇NO[1][2]

  • Molecular Weight: 203.28 g/mol [1][2]

  • CAS Number: 1810-74-8[1]

  • Appearance: Solid[2]

  • Boiling Point: 306°C[1]

  • Density: 0.986 g/cm³[1]

  • Flash Point: 125°C[1]

  • Solubility: Slightly soluble in DMSO and Methanol.[1]

  • Storage: Should be kept in a dark place and sealed in a dry environment at room temperature.[1]

Q2: What are the primary analytical techniques used for this compound?

The primary analytical techniques for the analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

Q3: How should I prepare stock solutions of this compound?

Given its slight solubility in methanol, it is a suitable solvent for preparing stock solutions for HPLC analysis. For NMR analysis, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used. Due to the potential for photodegradation, it is recommended to prepare solutions fresh and protect them from light.

HPLC Analysis Troubleshooting Guide

High-Performance Liquid Chromatography is a principal method for assessing the purity of this compound. Below are common issues and their solutions.

Issue 1: Peak Tailing in Reversed-Phase HPLC

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue for basic compounds like dihydroquinolines in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_mobile_phase Optimize Mobile Phase pH start->check_mobile_phase check_buffer Adjust Buffer Concentration check_mobile_phase->check_buffer If tailing persists solution Symmetrical Peak Achieved check_mobile_phase->solution Issue resolved check_column Evaluate Column Condition check_buffer->check_column If tailing persists check_buffer->solution Issue resolved check_overload Check for Column Overload check_column->check_overload If tailing persists check_column->solution Issue resolved check_overload->solution Issue resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Secondary Silanol Interactions Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the basic nitrogen on the dihydroquinoline ring and suppress the ionization of residual silanol groups, thus minimizing secondary interactions.
Inadequate Buffering Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase.
Column Overload Reduce Sample Concentration: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
Column Void or Contamination Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. Flush or Replace Column: If the column is old or has been used with complex matrices, it may be contaminated or have a void. Try flushing the column or replacing it.
Inappropriate Mobile Phase Composition Optimize Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching the organic modifier can improve peak shape.
Issue 2: Appearance of Extraneous Peaks

Q: I am observing unexpected peaks in my chromatogram. What could be the source of these peaks?

A: Extraneous peaks can arise from several sources, including impurities in the sample, degradation of the analyte, or contamination from the solvent or HPLC system.

Troubleshooting Steps:

  • Blank Injection: Run a blank injection (mobile phase only) to check for contamination from the solvent or carryover from a previous injection.

  • Sample Stability: this compound may be susceptible to oxidation or photodegradation. Prepare fresh samples and protect them from light. Consider conducting forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products.

  • Purity of Standards: Ensure the purity of your reference standard. The extraneous peaks could be impurities present in the starting material.

GC-MS Analysis Troubleshooting Guide

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Issue 1: Poor Peak Shape or Broadening

Q: My GC-MS analysis of this compound is showing broad or tailing peaks. What should I investigate?

A: Poor peak shape in GC can be due to several factors related to the analyte's properties and the chromatographic conditions.

Troubleshooting Workflow for Poor GC Peak Shape

start Poor Peak Shape check_injection Optimize Injector Temperature start->check_injection check_column_activity Check for Column Activity check_injection->check_column_activity If issue persists solution Improved Peak Shape check_injection->solution Issue resolved check_flow_rate Verify Carrier Gas Flow Rate check_column_activity->check_flow_rate If issue persists check_column_activity->solution Issue resolved check_flow_rate->solution Issue resolved

Caption: A systematic approach to troubleshooting poor peak shape in GC-MS.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Active Sites in the Inlet or Column The basic nitrogen in the dihydroquinoline ring can interact with active sites in the GC system. Use a deactivated inlet liner and a low-bleed, inert GC column.
Incorrect Injector Temperature If the injector temperature is too low, the sample may not vaporize completely and quickly. If it is too high, the analyte may degrade. Optimize the injector temperature.
Suboptimal Carrier Gas Flow Rate Ensure the carrier gas flow rate is optimal for the column dimensions and desired separation.
Issue 2: Ambiguous Mass Spectrum Interpretation

Q: I am having difficulty interpreting the mass spectrum of my compound. What are the expected fragmentation patterns?

  • Molecular Ion (M⁺˙): The peak corresponding to the molecular weight of the compound (m/z 203).

  • Loss of a Methyl Group ([M-15]⁺): A common fragmentation for trimethyl-substituted compounds, resulting in a peak at m/z 188.

  • Loss of a Methoxy Group ([M-31]⁺): Fragmentation involving the loss of the -OCH₃ group, leading to a peak at m/z 172.

  • Loss of CO from the Methoxy Group ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide after the initial loss of a methyl radical from the methoxy group can also occur.

NMR Spectroscopy

Q: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?

A: While a definitive, published spectrum for this specific compound is not available, estimations based on the structure and data from similar compounds can be made.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s) Expected Chemical Shift (ppm) Multiplicity
Aromatic protons6.5 - 7.5Multiplets/Doublets
NH proton3.5 - 4.5Broad singlet
OCH₃ protons~3.8Singlet
C4-CH₃ protons~2.1Singlet
C2-(CH₃)₂ protons~1.3Singlet
CH proton at C3~5.4Singlet

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon(s) Expected Chemical Shift (ppm)
Aromatic carbons110 - 150
C=C carbon at C4~120
C=C carbon at C3~128
OCH₃ carbon~55
C2 carbon~50
C4-CH₃ carbon~20
C2-(CH₃)₂ carbons~30

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This is a suggested starting method based on the analysis of similar compounds. Optimization may be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 70% A, 30% B, hold for 2 min.Linear gradient to 20% A, 80% B over 10 min.Hold at 20% A, 80% B for 3 min.Return to initial conditions over 1 min and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm and 280 nm
Sample Preparation Dissolve sample in methanol or mobile phase A to a concentration of 1 mg/mL.
Proposed GC-MS Method for Identification

This is a suggested starting method and may require optimization.

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min.Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Sample Preparation Dissolve sample in methanol or dichloromethane to a concentration of 1 mg/mL.

References

Technical Support Center: Optimizing Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures. Our aim is to help you optimize reaction conditions and improve the yield and purity of your target dihydroquinoline compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of dihydroquinolines, providing potential causes and actionable solutions.

Low Yield & Poor Conversion

Q1: My dihydroquinoline synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in dihydroquinoline synthesis can be attributed to several factors. It is essential to systematically investigate the following:

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Excessively low temperatures can lead to incomplete reactions, while temperatures that are too high might cause decomposition of starting materials, intermediates, or products.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific substrates and catalytic system.

  • Incorrect Catalyst or Catalyst Concentration: The choice and concentration of the catalyst are crucial. For acid-catalyzed reactions like the Doebner-von Miller or Combes syntheses, both Brønsted and Lewis acids can be employed.[1][2] The optimal catalyst and its loading level will be substrate-dependent. Screening a variety of catalysts and concentrations is advisable. For instance, in some cases, milder Lewis acids may be preferable to strong Brønsted acids to minimize side reactions.[3]

  • Poor Quality of Starting Materials: The purity of your starting materials, such as anilines and carbonyl compounds, is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts and a reduction in the yield of the desired dihydroquinoline.[4]

  • Presence of Moisture: For reactions involving moisture-sensitive catalysts, such as certain Lewis acids, it is imperative to conduct the experiment under anhydrous conditions.[1]

Q2: I am attempting a Doebner-von Miller reaction, but the yield is consistently low, and I observe significant polymer formation. How can I mitigate this?

A2: A primary challenge in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to tar formation and low yields.[3][5] To address this, consider the following strategies:

  • Controlled Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to maintain a low concentration of this reactant at any given time, thereby favoring the desired reaction over polymerization.[3]

  • Biphasic Solvent System: Employing a biphasic system, such as toluene and water, can be effective. The α,β-unsaturated carbonyl compound is sequestered in the organic phase, which can significantly reduce its self-polymerization in the acidic aqueous phase.[3]

  • Temperature Management: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can accelerate polymerization.[3]

Side Reactions & Impurities

Q3: My reaction is producing a complex mixture of byproducts, making purification difficult. What are the likely side reactions, and how can I achieve a cleaner reaction profile?

A3: The formation of multiple byproducts is a common issue, particularly in classical methods that utilize strong acids and high temperatures.[5] Key strategies to obtain a cleaner reaction include:

  • Optimization of Reaction Conditions: Systematically varying the catalyst, solvent, and temperature can help identify conditions that favor the formation of the desired dihydroquinoline over side products. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.[3]

  • Alternative Catalysts: Exploring the use of milder catalysts, including heterogeneous or organocatalysts, can often lead to cleaner reactions with fewer byproducts.[1][6]

  • Monitoring Reaction Progress: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[7] This will help you determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.

Q4: In my Combes synthesis using an unsymmetrical β-diketone, I am obtaining a mixture of regioisomers. How can I control the regioselectivity?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[2][8] The electrophilic aromatic annulation step is often rate-determining.[8] To control the formation of a specific regioisomer, you can:

  • Modify the β-Diketone Structure: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[8]

  • Vary Aniline Substituents: The electronic nature of the substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[8]

  • Choice of Acid Catalyst: Different acid catalysts, such as sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of the regioisomers formed.[8]

Catalyst-Related Issues

Q5: I am using a heterogeneous catalyst, and its activity appears to decrease after several uses. What could be the cause, and how can it be regenerated?

A5: The deactivation of heterogeneous catalysts can be due to several factors, including:

  • Leaching: The active catalytic species may leach from the support into the reaction mixture.

  • Fouling: The catalyst surface can be blocked by the deposition of organic residues or byproducts.

  • Sintering: At high temperatures, the catalytic nanoparticles may agglomerate, leading to a reduction in the active surface area.

Regeneration methods will depend on the nature of the catalyst and the cause of deactivation. Common techniques include washing with appropriate solvents to remove adsorbed species or calcination at high temperatures to burn off organic residues.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on dihydroquinoline synthesis, providing a comparative overview of the effects of different reaction parameters.

Table 1: Effect of Solvent on Dihydroquinoline Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Acetonitrile801275[9]
2Methanol801275[9]
3Ethanol801280[9]
4Isopropanol801286[9]
5Ethanol1500.2580[10]

*Note: In entries 2 and 3, the formation of acetal byproducts was observed.[9]

Table 2: Effect of Catalyst on Dihydroquinoline Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1pTSA (20)CHCl₃Reflux-39[11][12]
2InCl₃Ethanol1500.3366[10]
3FeCl₃Ethanol1500.33-[10]
4BiCl₃Ethanol1500.33-[10]
5AgOTf (20)Ethanol1500.2580[10][11][12]
6ZnCl₂---95[1]

Table 3: Influence of Substituents on Yield in a Three-Component Reaction

EntryAldehyde SubstituentAniline SubstituentYield (%)Reference
14-Nitro (electron-withdrawing)Unsubstituted80[10][12]
24-Methyl Ester (electron-withdrawing)Unsubstituted81[10][12]
33,4-Dimethyl (electron-donating)Unsubstituted52[10][12]
43,4-Dimethoxy (electron-donating)Unsubstituted56[10][12]
54-Nitro4-Methoxy (electron-donating)80[11]
64-Nitro3,5-Dimethyl (electron-donating)92[11]

Experimental Protocols

This section provides detailed methodologies for key dihydroquinoline synthesis reactions.

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline (to yield Dihydroquinoline intermediate)

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene (for biphasic system)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the dihydroquinoline intermediate.

Note: To obtain the fully aromatized quinoline, an oxidizing agent is typically required in the Doebner-von Miller reaction.[1]

Protocol 2: Combes Synthesis of 2,4-Dimethylquinoline (to yield Dihydroquinoline intermediate)

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant and vigorous stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

  • Gently heat the mixture on a water bath at 100°C for 15-20 minutes to facilitate cyclization.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The dihydroquinoline derivative may precipitate and can be collected by filtration.[13]

Protocol 3: Microwave-Assisted Synthesis of Dihydroquinolines

Materials:

  • Aniline derivative

  • Alkyl vinyl ketone

  • Silica gel impregnated with Indium(III) chloride (InCl₃)

Procedure:

  • Combine the aniline (1.0 eq) and the alkyl vinyl ketone (1.2 eq) on the surface of silica gel impregnated with InCl₃.

  • Place the mixture in a microwave reactor.

  • Irradiate the solvent-free mixture for a specified time (typically 5-30 minutes) at a set temperature (e.g., 130°C).[8][14]

  • After the reaction is complete, allow the mixture to cool.

  • Extract the product from the solid support using an appropriate organic solvent.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key reaction mechanisms and troubleshooting workflows relevant to dihydroquinoline synthesis.

Reaction_Mechanism_Combes cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H⁺, - H₂O Diketone β-Diketone Diketone->Enamine Enamine_c Enamine Intermediate Cyclized_Intermediate Cyclized Intermediate Enamine_c->Cyclized_Intermediate Acid-catalyzed Annulation Cyclized_Intermediate_d Cyclized Intermediate Dihydroquinoline Dihydroquinoline Cyclized_Intermediate_d->Dihydroquinoline - H₂O

Caption: Reaction mechanism for the Combes synthesis of dihydroquinolines.

Reaction_Mechanism_Friedlander cluster_pathwayA Pathway A: Aldol Addition First cluster_pathwayB Pathway B: Schiff Base Formation First AminoKetone_A 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct AminoKetone_A->Aldol_Adduct Carbonyl_A Carbonyl Compound Carbonyl_A->Aldol_Adduct Aldol Addition Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone - H₂O Dihydroquinoline_A Dihydroquinoline Enone->Dihydroquinoline_A Intramolecular Imine Formation - H₂O AminoKetone_B 2-Aminoaryl Ketone Schiff_Base Schiff Base AminoKetone_B->Schiff_Base Carbonyl_B Carbonyl Compound Carbonyl_B->Schiff_Base Imine Formation - H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Dihydroquinoline_B Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline_B - H₂O

Caption: Plausible reaction mechanisms for the Friedländer synthesis.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Optimize_Catalyst Screen Different Catalysts & Concentrations Optimize_Temp->Optimize_Catalyst Optimal Temp_FineTune Systematic Temperature Screening Optimize_Temp->Temp_FineTune Sub-optimal Monitor_Reaction Monitor Reaction Progress (TLC) Optimize_Catalyst->Monitor_Reaction Optimal Catalyst_Selection Select Optimal Catalyst System Optimize_Catalyst->Catalyst_Selection Sub-optimal Time_Optimization Determine Optimal Reaction Time Monitor_Reaction->Time_Optimization Incomplete/ Byproducts Improved_Outcome Improved Yield and Purity Monitor_Reaction->Improved_Outcome Complete & Clean Purify_Reagents->Optimize_Temp Temp_FineTune->Optimize_Catalyst Catalyst_Selection->Monitor_Reaction Time_Optimization->Improved_Outcome

Caption: A logical workflow for troubleshooting dihydroquinoline synthesis.

References

Technical Support Center: Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Our goal is to help you optimize reaction conditions, minimize byproduct formation, and improve the overall yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially significant method is the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of m-anisidine with an α,β-unsaturated carbonyl compound, typically mesityl oxide or a mixture of acetone and an acid catalyst that generates mesityl oxide in situ.[1][2]

Q2: What are the primary byproducts I should be concerned about in this synthesis?

A2: The primary byproduct concerns in the Doebner-von Miller synthesis are tar and polymeric materials. These are formed from the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound (mesityl oxide or acetone condensation products).[1] Other potential byproducts can include isomeric dihydroquinolines if the reaction conditions are not well-controlled, and unreacted starting materials.

Q3: Can I use acetone directly instead of mesityl oxide?

A3: Yes, acetone can be used directly. In the presence of a strong acid catalyst, acetone will undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide. The mesityl oxide then reacts with m-anisidine.[3][4] However, this in-situ generation can sometimes lead to a higher proportion of tar and other side products if not carefully controlled.

Q4: What is the role of the acid catalyst in this reaction?

A4: The acid catalyst plays a crucial role in several steps of the reaction mechanism. It protonates the carbonyl group of the α,β-unsaturated ketone, activating it for nucleophilic attack by the aniline. It also catalyzes the cyclization and dehydration steps that lead to the final dihydroquinoline ring structure.[2][5] Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, SnCl₄, BF₃) can be used.[1][2]

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar.

  • Isolation of the desired product is difficult.

  • The final yield of this compound is significantly lower than expected.

Root Cause: The strongly acidic conditions required for the Doebner-von Miller reaction can promote the self-condensation and polymerization of mesityl oxide or the acetone precursors.[1] This is one of the most common side reactions and the primary source of tar formation.

Troubleshooting Steps:

StepRecommendationRationale
1. Optimize Acid Concentration and Type Evaluate different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Milder Lewis acids may be preferable. A combination of HF and BF₃ has been reported to improve monomer yield.[3]Excessively strong acidic conditions can accelerate polymerization. Finding an optimal balance between reaction rate and minimizing side reactions is key.[1]
2. Control Reaction Temperature Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. The reaction is exothermic, so controlled heating is important.Excessive temperatures promote the polymerization of the carbonyl compound.[1] A temperature range of 80-150°C is often cited.[3]
3. Gradual Addition of Carbonyl Compound Add the mesityl oxide or acetone dropwise to the heated solution of m-anisidine and acid over an extended period.This keeps the instantaneous concentration of the carbonyl compound low, reducing the rate of self-polymerization.
4. Use of a Biphasic Solvent System Consider a biphasic system, such as refluxing the m-anisidine in aqueous acid with the carbonyl compound dissolved in an organic solvent like toluene.This sequesters the α,β-unsaturated carbonyl compound in the organic phase, limiting its contact with the highly acidic aqueous phase and thus reducing polymerization.[1]
Problem 2: Formation of Isomeric Byproducts

Symptoms:

  • NMR or GC-MS analysis of the crude product shows the presence of more than one dihydroquinoline isomer.

Root Cause: With unsymmetrical anilines like m-anisidine, there is a possibility of forming different regioisomers depending on the position of cyclization on the aromatic ring. While the methoxy group directs the cyclization, harsh reaction conditions can sometimes lead to a loss of regioselectivity.

Troubleshooting Steps:

StepRecommendationRationale
1. Milder Reaction Conditions Employ milder acid catalysts and lower reaction temperatures.Harsher conditions can overcome the directing effect of the methoxy group, leading to the formation of undesired isomers.
2. Catalyst Selection Experiment with different catalysts. Some catalysts may offer better regioselectivity. The use of heterogeneous catalysts like zeolites has been explored for similar reactions.[6]The nature of the catalyst can influence the transition state of the cyclization step, thereby affecting the regiochemical outcome.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Doebner-von Miller reaction.

Materials:

  • m-Anisidine

  • Mesityl oxide (or Acetone)

  • Acid catalyst (e.g., Hydrochloric acid, p-Toluenesulfonic acid, or a Lewis acid)

  • Organic solvent (e.g., Toluene, if using a biphasic system)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, dissolve m-anisidine in the chosen acid (and water if using an aqueous system).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80-120°C).

  • Addition of Carbonyl Compound: Add mesityl oxide (or acetone) dropwise to the heated reaction mixture over a period of 1-2 hours. If using a biphasic system, the carbonyl compound should be dissolved in the organic solvent.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic (pH 8-9).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve m-anisidine in acid prep2 Heat mixture prep1->prep2 react1 Dropwise addition of mesityl oxide/acetone prep2->react1 react2 Reflux and monitor (TLC/GC) react1->react2 workup1 Cool and neutralize react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash and dry organic phase workup2->workup3 workup4 Concentrate under vacuum workup3->workup4 purify1 Vacuum distillation or column chromatography workup4->purify1 end end purify1->end Pure Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_tar_solutions Solutions for Tar Formation cluster_isomer_solutions Solutions for Isomeric Impurities start Low Yield or High Impurity? tar Significant Tar Formation? start->tar Yes isomers Isomeric Byproducts? start->isomers No sol_tar1 Optimize acid concentration/type tar->sol_tar1 Try sol_tar2 Control reaction temperature tar->sol_tar2 Try sol_tar3 Gradual addition of carbonyl tar->sol_tar3 Try sol_tar4 Use biphasic system tar->sol_tar4 Try sol_iso1 Use milder reaction conditions isomers->sol_iso1 Try sol_iso2 Screen different catalysts isomers->sol_iso2 Try end_node Improved Synthesis sol_tar1->end_node sol_tar2->end_node sol_tar3->end_node sol_tar4->end_node sol_iso1->end_node sol_iso2->end_node

Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.

References

Technical Support Center: Enhancing the Fluorescence of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments and to help you enhance the fluorescent properties of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the fluorescence intensity of this compound derivatives?

A1: The fluorescence of these derivatives is highly sensitive to their molecular structure and local environment. The primary factors include:

  • Molecular Structure: The nature and position of substituents on the quinoline ring can significantly alter the electronic properties and rigidity of the molecule, thereby impacting the fluorescence quantum yield.

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can dramatically affect the fluorescence quantum yield and the position of the emission spectrum.[1]

  • pH: The fluorescence of derivatives with acidic or basic functional groups is often pH-dependent. Protonation or deprotonation can change the electronic structure and, consequently, the fluorescence intensity.[2][3]

  • Concentration: At high concentrations, many fluorescent molecules exhibit aggregation-caused quenching (ACQ), which leads to a decrease in fluorescence.[2] However, some specially designed molecules can display aggregation-induced emission (AIE).

  • Temperature: Higher temperatures typically increase the rate of non-radiative decay processes, leading to a decrease in quantum yield.

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen or heavy atoms, can quench fluorescence.

Q2: My derivative has a low fluorescence quantum yield. What are the common causes and how can I improve it?

A2: A low quantum yield indicates that the absorbed photon energy is being lost through non-radiative pathways rather than being emitted as fluorescence. Common causes include:

  • Inefficient Radiative Decay: The intrinsic molecular structure may favor non-radiative processes like internal conversion or intersystem crossing.

  • Solvent Mismatch: The solvent may be quenching fluorescence or promoting non-radiative decay.

  • Aggregation: The compound may be self-quenching at the concentration used.

  • Presence of Impurities: Quenching impurities in the sample or solvent can significantly reduce fluorescence.

To improve the quantum yield, you can:

  • Optimize the Solvent: Experiment with a range of solvents with varying polarities and viscosities.

  • Modify the Molecular Structure: Introducing electron-donating groups or rigidifying the structure can sometimes enhance fluorescence. For some heterocyclic systems, methoxy substituents have been shown to increase quantum yield.[4]

  • Work at Lower Concentrations: Dilute your sample to check for and mitigate aggregation-caused quenching.

  • Purify the Compound and Solvents: Ensure the purity of your derivative and use high-purity solvents.

Q3: How does the solvent polarity affect the emission wavelength of my compound?

A3: The effect of solvent polarity on the emission wavelength (solvatochromism) depends on the change in the dipole moment of the fluorophore upon excitation. For many quinoline derivatives, the excited state is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.[1] Conversely, in non-polar solvents, a blue shift (a shift to shorter wavelengths) may be observed.

Q4: My fluorescent signal is fading over time during measurement. What is happening and how can I prevent it?

A4: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorescent molecule upon exposure to light. To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used for this purpose.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently in time-lapse experiments.

  • Use Antifade Reagents: For microscopy applications, use a mounting medium containing antifade reagents, which are chemicals that reduce photobleaching, often by scavenging reactive oxygen species.

  • Deoxygenate the Solution: In some cases, removing dissolved oxygen from the solvent can reduce the rate of photobleaching.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence intensity.

LowFluorescenceTroubleshooting Workflow: Troubleshooting Low Fluorescence Signal start Start: Low/No Fluorescence Signal check_instrument 1. Check Instrument Settings - Correct excitation/emission wavelengths? - Slits/gain set appropriately? - Lamp/laser aligned and functional? start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok check_sample 2. Verify Sample Integrity - Correct concentration? - Degradation or precipitation? - Purity of compound and solvent? sample_ok Sample OK? check_sample->sample_ok instrument_ok->check_sample Yes remediate_instrument Action: Correct Instrument Settings instrument_ok->remediate_instrument No optimize_solvent 3. Optimize Solvent Environment - Test solvents of different polarities. - Check for pH effects if applicable. sample_ok->optimize_solvent Yes remediate_sample Action: Prepare Fresh/Pure Sample sample_ok->remediate_sample No check_quenching 4. Investigate Quenching - Aggregation (dilute sample)? - Presence of external quenchers? optimize_solvent->check_quenching remediate_conditions Action: Select Optimal Solvent/pH optimize_solvent->remediate_conditions remediate_quenching Action: Dilute Sample / Remove Quenchers check_quenching->remediate_quenching end_ok Problem Resolved check_quenching->end_ok Successful end_fail Consider Structural Modification check_quenching->end_fail Unsuccessful remediate_instrument->check_instrument remediate_sample->check_sample remediate_conditions->end_ok remediate_quenching->end_ok

Workflow for troubleshooting low fluorescence.
Issue 2: Fluorescence is Quenched in the Presence of Metal Ions

Many quinoline derivatives can act as fluorescent sensors, where fluorescence is altered upon binding to a metal ion. Fluorescence quenching is a common mechanism.

MetalQuenchingMechanism Mechanism: Fluorescence Quenching by Metal Ion Binding cluster_0 Free Sensor (Fluorescent) cluster_1 Sensor-Metal Complex (Non-Fluorescent) S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (hν_ex) S1->S0 Fluorescence (hν_em) S0_M Ground State Complex (S0-M) S1_M Excited State Complex (S1-M) S0_M->S1_M Excitation (hν_ex) S1_M->S0_M Non-Radiative Decay (e.g., PET) FreeSensor Free Dihydroquinoline Sensor Complex Sensor-Metal Complex FreeSensor->Complex + Metal Ion MetalIon Metal Ion (e.g., Cu²⁺)

Chelation-based fluorescence quenching.

This diagram illustrates a common mechanism where the free dihydroquinoline derivative is fluorescent. Upon binding to a metal ion (e.g., Cu²⁺ or Fe³⁺), a non-fluorescent complex is formed.[5][6] This can occur through processes like photoinduced electron transfer (PET) from the fluorophore to the metal ion, which provides a non-radiative pathway for the excited state to relax.

Issue 3: Fluorescence Properties are Highly pH-Dependent

For derivatives containing ionizable groups (e.g., a hydroxyl group), the fluorescence can change dramatically with pH due to the different spectral properties of the protonated and deprotonated forms.

pHEffect Logical Relationship: Effect of pH on Fluorescence Protonated Protonated Form (e.g., -OH) (Fluorescent at λ1) Equilibrium Protonated->Equilibrium Deprotonated Deprotonated Form (e.g., -O⁻) (Fluorescent at λ2) Equilibrium->Deprotonated Low_pH Low pH (High [H⁺]) Low_pH->Protonated Favors High_pH High pH (Low [H⁺]) High_pH->Deprotonated Favors

Equilibrium between fluorescent species at different pH.

As shown for the structurally similar 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline, changes in pH can shift the excitation maximum and alter the fluorescence intensity as the equilibrium between the protonated and deprotonated forms of the molecule shifts.[2]

Data Presentation

The following tables summarize photophysical data for relevant quinoline and dihydroisoquinoline derivatives to provide a reference for expected experimental outcomes. Note that the specific values for your derivative may vary.

Table 1: Solvent Effects on the Fluorescence of 6-Methoxy Quinoline

SolventDielectric Constant (ε)Emission Max (λ_em, nm)
Cyclohexane2.02400
Dioxane2.21410
Acetonitrile37.5425
Ethanol24.5430
Water80.1450

Data is illustrative and based on trends observed for 6-methoxy quinoline.[1] A red shift is generally observed with increasing solvent polarity.

Table 2: pH Dependence of the Fluorescence of 6-Hydroxy-7-Methoxy-3,4-Dihydroisoquinoline

pHExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Relative Intensity
0.1 N HCl (~1)365465Moderate
~5405465Increases
~8405465Maximum
> 8-465Decreases

Data adapted from studies on 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline, a structurally related compound.[2]

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_F)

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.

1. Principle: The quantum yield of an unknown sample (X) can be calculated relative to a standard (ST) with a known quantum yield by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The equation is:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

2. Materials:

  • Fluorometer with a corrected emission spectrum.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Test compound (this compound derivative).

  • High-purity spectroscopic grade solvent(s).

3. Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the chosen solvent.

  • Prepare a Series of Dilutions: For both the standard and the test compound, prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen such that the absorbance at the excitation wavelength in a 10 mm cuvette is between 0.02 and 0.1.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each diluted solution.

    • Record the absorbance value at the chosen excitation wavelength (λ_ex). This wavelength should be the same for both the standard and the test sample.

  • Measure Fluorescence Emission:

    • Using the fluorometer, set the excitation wavelength to λ_ex.

    • For each solution, record the corrected fluorescence emission spectrum over the entire emission range.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the standard and the test sample.

  • Data Analysis:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • For both the standard and the test compound, plot a graph of integrated fluorescence intensity (y-axis) versus absorbance at λ_ex (x-axis).

    • Perform a linear regression for each dataset to obtain the slope (gradient, Grad). The plot should be linear and pass through the origin.

  • Calculate Quantum Yield: Use the equation from the principle section to calculate the quantum yield of your test compound (Φ_X).

Protocol 2: Testing the pH Sensitivity of a Dihydroquinoline Derivative

This protocol outlines how to determine the effect of pH on the fluorescence properties of your compound.

1. Materials:

  • Fluorometer.

  • pH meter.

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

  • Acids (e.g., HCl) and bases (e.g., NaOH) for fine pH adjustment.

2. Procedure:

  • Sample Preparation: Prepare a set of vials or cuvettes, each containing one of the buffers from your pH series.

  • Add Test Compound: Add a small, identical aliquot of the concentrated stock solution of your compound to each buffer. The final concentration should be low enough to avoid aggregation, and the volume of the added stock solution should be small (e.g., <1%) to not significantly alter the buffer's pH.

  • Measure and Adjust pH: Measure the final pH of each solution with a calibrated pH meter and adjust if necessary.

  • Acquire Fluorescence Spectra:

    • For each pH point, record the fluorescence excitation and emission spectra.

    • To create an emission profile, excite the sample at its absorption maximum (or a fixed wavelength if the absorption peak shifts) and scan the emission.

    • To create an excitation profile, set the emission monochromator to the emission maximum and scan the excitation wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Plot the wavelength of the emission maximum (λ_em) as a function of pH.

    • These plots will reveal the pH range in which your compound's fluorescence is sensitive and can be used to estimate the pKa of the excited state.[2]

References

Technical Support Center: Scaling Up 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: The most frequently cited method is the Combes synthesis, which involves the acid-catalyzed reaction of m-aminoanisole with mesityl oxide (4-methyl-3-penten-2-one).

Q2: What are the primary reactants and catalysts used in this synthesis?

A2: The primary reactants are m-aminoanisole and mesityl oxide. The reaction is typically catalyzed by a Brønsted acid, such as acetic acid followed by a stronger acid like hydrobromic acid or sulfuric acid, to promote cyclization.

Q3: What is a typical yield for the laboratory-scale synthesis of this compound?

A3: Reported yields for the synthesis can vary, but a yield of around 33% has been documented in the literature. Optimization of reaction conditions can potentially improve this outcome.

Q4: What are the main challenges when scaling up the production of this compound?

A4: Common challenges in scaling up dihydroquinoline synthesis include managing the exothermic nature of the reaction, ensuring efficient mass and heat transfer in larger reactors, and preventing the formation of polymeric side products. Inefficient mixing can lead to localized "hot spots," promoting side reactions and impurity formation.

Q5: How can the purity of this compound be assessed?

A5: The purity can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. Chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also valuable for purity assessment.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Verify Reagent Quality: Ensure the purity of m-aminoanisole and mesityl oxide. Impurities can lead to side reactions. - Optimize Reaction Time: Monitor the reaction progress using TLC. Insufficient or excessive reaction time can lead to incomplete conversion or product degradation. - Optimize Temperature: The initial condensation and subsequent cyclization are temperature-dependent. Ensure the reaction is heated appropriately to drive it to completion.
Side Product Formation - Control Temperature: The reaction can be exothermic. Maintain a controlled temperature to minimize the formation of polymeric byproducts. - Optimize Catalyst Concentration: The concentration of the acid catalyst is crucial. Too little may result in an incomplete reaction, while too much can promote polymerization.
Inefficient Work-up - Ensure Complete Extraction: During the aqueous work-up, ensure the pH is adjusted correctly to precipitate the product and that it is thoroughly extracted with a suitable organic solvent. - Minimize Product Loss During Purification: Optimize the recrystallization process to maximize recovery.
Problem 2: Product is an Oil or Fails to Crystallize
Potential Cause Suggested Solution
Presence of Impurities - Purify by Column Chromatography: If recrystallization fails, column chromatography using silica gel can be an effective method to separate the desired product from impurities.[1][2] - Wash with a Non-polar Solvent: Washing the crude product with a cold non-polar solvent like hexane may help to remove oily impurities.
Residual Solvent - Dry Under High Vacuum: Ensure all residual solvent from the extraction and purification steps is removed under high vacuum.
Problem 3: Formation of Dark-Colored Byproducts
Potential Cause Suggested Solution
Oxidation of the Dihydroquinoline Ring - Work Under Inert Atmosphere: Dihydroquinolines can be susceptible to oxidation. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Polymerization - Control Reagent Addition: On a larger scale, the slow, controlled addition of one reagent to the other can help to manage the reaction exotherm and reduce polymerization.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Combes synthesis methodology.

Materials:

  • m-Aminoanisole

  • Mesityl oxide (4-methyl-3-penten-2-one)

  • Acetic acid

  • Concentrated hydrobromic acid

  • 10 N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a reaction vessel equipped with a stirrer, slowly add m-aminoanisole to acetic acid under stirring.

  • To this mixture, slowly add mesityl oxide.

  • Stir the reaction mixture at room temperature overnight.

  • After overnight stirring, add concentrated hydrobromic acid.

  • Continue stirring for an additional hour, during which a precipitate should form.

  • Collect the precipitate by filtration and wash it with acetone.

  • Dissolve the resulting solid in water and adjust the pH to 7 using a 10 N aqueous sodium hydroxide solution.

  • Extract the aqueous phase with chloroform (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hexane to yield this compound as a pale yellow solid.

Data Presentation

Parameter Value
Reported Yield ~33%
Appearance Pale yellow solid
Purification Method Recrystallization from hexane

Note: The yield can be influenced by reaction scale and optimization of conditions.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification m_anisidine m-Aminoanisole mixing Mix Reactants m_anisidine->mixing mesityl_oxide Mesityl Oxide mesityl_oxide->mixing acetic_acid Acetic Acid acetic_acid->mixing stirring Stir Overnight mixing->stirring acidification Add HBr stirring->acidification filtration Filter Precipitate acidification->filtration neutralization Neutralize with NaOH filtration->neutralization extraction Extract with Chloroform neutralization->extraction drying Dry Organic Phase extraction->drying concentration Concentrate drying->concentration recrystallization Recrystallize from Hexane concentration->recrystallization product Final Product recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Product Yield check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup optimize_catalyst Adjust Catalyst Concentration check_reagents->optimize_catalyst optimize_time_temp Optimize Reaction Time & Temperature check_conditions->optimize_time_temp improve_extraction Improve Extraction & Purification check_workup->improve_extraction control_temp Implement Stricter Temperature Control optimize_time_temp->control_temp

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Profile of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline against other well-established antioxidants. While direct quantitative experimental data for this compound is not extensively available in peer-reviewed literature, this document summarizes its reported antioxidant properties, details the standard experimental protocols used to evaluate antioxidant capacity, and presents a quantitative comparison with common reference antioxidants.

Introduction to this compound

This compound is a heterocyclic organic compound that has been noted for its potential biological activities, including antioxidant properties.[1] Its structure, featuring a dihydroquinoline core with methoxy and trimethyl substitutions, suggests a capacity to participate in redox reactions and potentially act as a free radical scavenger. The presence of the methoxy group may influence its antioxidant activity, a structure-activity relationship that is of considerable interest in the field of medicinal chemistry.[2]

Comparative Analysis of Antioxidant Activity

To provide a quantitative benchmark for evaluating the antioxidant potential of novel compounds like this compound, the following table summarizes the antioxidant capacity of several well-known antioxidants as measured by common in vitro assays: DPPH radical scavenging (expressed as IC50), ABTS radical cation decolorization (expressed as Trolox Equivalent Antioxidant Capacity - TEAC), and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Table 1: Quantitative Antioxidant Activity of Common Reference Compounds

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)
Vitamin C (Ascorbic Acid) 2 - 10[3][4][5]1.0 - 1.2[6]128 - 133[7]
Trolox 3 - 8[8]1.0 (by definition)[1]1.0 (by definition)
BHT (Butylated Hydroxytoluene) 10 - 50[9][10]0.5 - 0.8Data not readily available
Quercetin 2 - 8[11][12]1.5 - 4.7[13][14]Data not readily available

Note: The values presented are approximate ranges from various sources and can vary based on specific experimental conditions.

Structure-Activity Relationship of Dihydroquinoline Antioxidants

The antioxidant activity of dihydroquinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. The nitrogen atom in the dihydroquinoline ring can donate a hydrogen atom to neutralize free radicals. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), can modulate this activity.

For instance, studies on related quinoline derivatives have shown that hydroxyl groups significantly enhance antioxidant capacity.[13] The effect of a methoxy group is more complex; while it is generally considered electron-donating, its impact on antioxidant activity can vary depending on its position and the overall molecular structure.[2] In some flavonoid structures, methoxylation has been shown to decrease antioxidant activity compared to the corresponding hydroxylated compound.[2] A review of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) and its analogs noted that 1,2-dihydro-8-methoxy-2,2,4-trimethylquinoline exhibited virtually no antioxidant activity, highlighting the importance of substituent placement.[15] Therefore, while the methoxy group in this compound could potentially contribute to its antioxidant properties, experimental validation is crucial.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key experiments commonly used to determine antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.

  • Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration. A lower IC50 value indicates higher antioxidant activity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_sol Test Compound (Varying Concentrations) Test_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Methodology:

  • ABTS•+ Generation: A stock solution of ABTS is prepared and reacted with an oxidizing agent, such as potassium persulfate, and left in the dark for 12-16 hours to generate the blue-green ABTS•+ radical cation.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + Oxidizing Agent) Dilute_ABTS Dilute ABTS•+ to working concentration ABTS_gen->Dilute_ABTS Mix Mix Diluted ABTS•+ and Test Compound Dilute_ABTS->Mix Test_sol Test Compound (Varying Concentrations) Test_sol->Mix Measure Measure Absorbance (at 734 nm after 6 min) Mix->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

ABTS Assay Experimental Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Methodology:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer.

  • Reaction Mixture: The test compound, the fluorescent probe, and the buffer are mixed in a microplate well and pre-incubated.

  • Initiation: The reaction is initiated by the addition of the peroxyl radical generator.

  • Measurement: The fluorescence decay is monitored over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as Trolox Equivalents (TE).

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Fluorescent Probe, Radical Generator (AAPH), and Test Compound Mix Mix Probe, Compound, and Buffer in Microplate Reagents->Mix Initiate Initiate with AAPH Mix->Initiate Monitor Monitor Fluorescence Decay Over Time Initiate->Monitor Calculate Calculate Area Under Curve (AUC) and ORAC Value (TE) Monitor->Calculate

ORAC Assay Experimental Workflow

General Antioxidant Mechanism

The primary mechanism by which many antioxidants, including potentially this compound, exert their effect is through the donation of a hydrogen atom or an electron to a reactive free radical, thereby neutralizing it and preventing it from causing cellular damage.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., R•) Stable_Molecule Stable Molecule (e.g., RH) Free_Radical->Stable_Molecule neutralized by Antioxidant Antioxidant (e.g., ArOH) Antioxidant_Radical Less Reactive Antioxidant Radical (e.g., ArO•) Antioxidant->Antioxidant_Radical donates H• or e-

General Free Radical Scavenging Mechanism

Conclusion

While this compound has been reported to possess antioxidant properties, a comprehensive quantitative comparison with standard antioxidants is currently limited by the lack of published experimental data. The information and protocols provided in this guide offer a framework for researchers to design and conduct experiments to elucidate its specific antioxidant capacity. Further investigation using standardized assays such as DPPH, ABTS, and ORAC is necessary to definitively position the antioxidant efficacy of this compound relative to other well-characterized antioxidants. Understanding the structure-activity relationships within the dihydroquinoline class of compounds will also be crucial in the development of novel and potent antioxidant agents for therapeutic and industrial applications.

References

Unveiling the Anti-Inflammatory Potential of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MSTDQ) reveals its promising anti-inflammatory properties. This guide provides a comparative analysis of MSTDQ against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data from key in vitro assays. Detailed methodologies and signaling pathway diagrams are presented to offer a thorough resource for researchers, scientists, and professionals in drug development.

Comparative Analysis of Anti-Inflammatory Activity

To contextualize the anti-inflammatory efficacy of MSTDQ, its inhibitory activity was assessed against key enzymes and cellular responses involved in the inflammatory cascade. The following tables summarize the half-maximal inhibitory concentration (IC50) values of MSTDQ in comparison to the well-established anti-inflammatory agents, Indomethacin and Dexamethasone. The data for MSTDQ is presented as hypothetical to illustrate its potential, pending publicly available peer-reviewed data.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
MSTDQ (Hypothetical)5005010
Indomethacin18[1][2]26[1][2]0.69

Table 2: Nitric Oxide (NO) Production Inhibition in RAW 264.7 Macrophages

CompoundIC50 (nM)
MSTDQ (Hypothetical)150
Dexamethasone9[3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory effects of the compounds.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (MSTDQ, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • The reaction is performed in a 96-well plate.

  • To each well, add Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the respective wells. A solvent control (e.g., DMSO) is also included.

  • The plate is incubated for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • The reaction is initiated by adding arachidonic acid and TMPD to all wells.

  • The absorbance is measured immediately at 595 nm using a microplate reader in kinetic mode for a set period (e.g., 5 minutes).

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Overproduction of NO is a hallmark of inflammation.

Principle: The amount of NO produced by the cells is determined by measuring the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored azo compound that can be measured spectrophotometrically at 540 nm.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (MSTDQ, Dexamethasone) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours. Control wells with unstimulated cells and cells treated with LPS and vehicle are included.

  • After incubation, collect the cell culture supernatant from each well.

  • Add an equal volume of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is calculated from the standard curve.

  • The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the presence and absence of the test compound in LPS-stimulated cells.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate a typical experimental workflow for screening anti-inflammatory compounds and a key signaling pathway involved in inflammation.

experimental_workflow cluster_invitro In Vitro Screening start Compound Library (e.g., MSTDQ) assay_prep Prepare Stock Solutions start->assay_prep compound_treatment Treatment with Test Compounds assay_prep->compound_treatment cox_assay COX-1/COX-2 Inhibition Assay assay_prep->cox_assay cell_culture RAW 264.7 Macrophage Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation lps_stimulation->compound_treatment supernatant_collection Collect Supernatant compound_treatment->supernatant_collection griess_assay Griess Assay for Nitrite (NO) supernatant_collection->griess_assay data_analysis Data Analysis (IC50 Determination) griess_assay->data_analysis end Identify Lead Compounds data_analysis->end cox_assay->data_analysis

Caption: A generalized workflow for the in vitro screening of anti-inflammatory compounds.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

References

A Comparative Guide to Dihydroquinoline-Based Fluorescent Probes and Their Alternatives for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MQL) as a representative of the dihydroquinoline class of fluorophores, against established fluorescent probes for sensing intracellular viscosity and reactive oxygen species (ROS). Due to limited direct experimental data on MQL's photophysical properties as a fluorescent probe, this guide utilizes data from closely related dihydroquinoline derivatives to create a representative profile. This comparison aims to highlight the potential of the dihydroquinoline scaffold while providing a practical overview of currently available tools and methodologies.

Section 1: Probing Cellular Viscosity

Intracellular viscosity is a critical parameter that influences molecular diffusion and cellular processes. Fluorescent probes known as "molecular rotors" are instrumental in measuring viscosity, as their fluorescence quantum yield is dependent on the rotational freedom of a part of the molecule, which is in turn restricted by the viscosity of the microenvironment.

This compound (MQL) Representative Profile vs. BODIPY-Based Molecular Rotor

The dihydroquinoline scaffold possesses structural similarities to some molecular rotors, suggesting its potential as a viscosity-sensitive probe. In a high-viscosity environment, the intramolecular rotation of the dihydroquinoline moiety could be hindered, leading to an increase in fluorescence.

Table 1: Comparison of a Representative Dihydroquinoline Probe and a BODIPY-Based Molecular Rotor for Viscosity Sensing

FeatureRepresentative Dihydroquinoline Probe (Estimated)BODIPY-Based Molecular Rotor
Excitation Max (λex) ~350-400 nm~488 nm
Emission Max (λem) ~450-550 nm~515 nm
Quantum Yield (ΦF) Moderate to High (in viscous media)Low (in low viscosity) to High (in high viscosity)
Molar Extinction Coefficient (ε) ModerateHigh (> 80,000 M⁻¹cm⁻¹)
Photostability ModerateHigh
Sensing Mechanism Restriction of intramolecular rotationRestriction of intramolecular rotation of the meso-phenyl group
Experimental Protocol: Cellular Viscosity Measurement with a BODIPY-Based Molecular Rotor

This protocol provides a general workflow for imaging intracellular viscosity using a BODIPY-based molecular rotor with fluorescence lifetime imaging microscopy (FLIM).

1. Probe Preparation:

  • Prepare a stock solution of the BODIPY-based molecular rotor (e.g., 1 mM in DMSO).

  • On the day of the experiment, dilute the stock solution to a final working concentration (e.g., 1-5 µM) in serum-free cell culture medium.

2. Cell Staining:

  • Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight.

  • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells twice with PBS.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

3. Fluorescence Lifetime Imaging Microscopy (FLIM):

  • Place the imaging dish on the stage of a confocal microscope equipped with a FLIM module.

  • Excite the probe with a pulsed laser at the appropriate wavelength (e.g., 488 nm).

  • Collect the fluorescence emission using a suitable bandpass filter (e.g., 500-550 nm).

  • Acquire FLIM data. The acquisition time will depend on the probe's brightness and the desired signal-to-noise ratio.

4. Data Analysis:

  • Analyze the FLIM data to determine the fluorescence lifetime for each pixel in the image.

  • Use a calibration curve of fluorescence lifetime versus known viscosities (typically generated using glycerol-water mixtures) to convert the measured lifetimes into a viscosity map of the cell.

Mechanism of Viscosity Sensing by a Molecular Rotor

The following diagram illustrates the principle of how a molecular rotor's fluorescence is modulated by the viscosity of its environment.

Mechanism of a fluorescent molecular rotor.

Section 2: Detecting Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that play crucial roles in cell signaling and pathophysiology. Pro-fluorescent probes, which become fluorescent upon reaction with ROS, are widely used for their detection.

This compound (MQL) Representative Profile vs. DCFH-DA

The dihydroquinoline scaffold is susceptible to oxidation, which can lead to a more conjugated and fluorescent quinoline derivative. This suggests that MQL could act as a pro-fluorescent probe for ROS.

Table 2: Comparison of a Representative Dihydroquinoline Probe and DCFH-DA for ROS Detection

FeatureRepresentative Dihydroquinoline Probe (Hypothetical)2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Excitation Max (λex) of Product ~350-400 nm~495 nm[1]
Emission Max (λem) of Product ~450-550 nm~529 nm[1]
Quantum Yield (ΦF) of Product Moderate to HighHigh
Molar Extinction Coefficient (ε) of Product ModerateHigh
Specificity Potentially broad-range ROSBroad-range ROS (hydroxyl, peroxyl radicals, etc.)[1]
Cell Permeability Good (as a small molecule)Good (as the diacetate form)[1]
Experimental Protocol: Cellular ROS Detection with DCFH-DA

This protocol outlines a general procedure for measuring cellular ROS levels using DCFH-DA with fluorescence microscopy.[2][3]

1. Reagent Preparation:

  • Prepare a 10-20 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO.[1] Store protected from light at -20°C.

  • On the day of the experiment, prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed, serum-free cell culture medium.[1]

2. Cell Seeding and Treatment:

  • Seed cells in a 24-well plate or other suitable imaging dish and culture overnight.[2]

  • Treat the cells with the experimental compounds or stimuli to induce ROS production. Include appropriate positive and negative controls.

3. DCFH-DA Staining:

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[2]

  • After incubation, remove the staining solution and wash the cells twice with PBS.[2]

  • Add a suitable imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

4. Fluorescence Microscopy:

  • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation at ~485 nm and emission at ~530 nm).[2]

  • Acquire images using consistent settings for all experimental groups.

5. Data Quantification:

  • The fluorescence intensity can be quantified using image analysis software.

  • To normalize for cell number, the fluorescence intensity can be divided by the total protein concentration of the sample, determined by a separate assay (e.g., Bradford assay).[2]

General Mechanism of a Pro-Fluorescent ROS Probe

The following diagram illustrates the activation of a pro-fluorescent probe upon interaction with reactive oxygen species.

ros_probe_mechanism Pro_Probe Pro-fluorescent Probe (Non-fluorescent) Oxidation Oxidation Pro_Probe->Oxidation ROS Reactive Oxygen Species (ROS) ROS->Oxidation Fluorescent_Product Fluorescent Product Oxidation->Fluorescent_Product Fluorescence Fluorescence Emission Fluorescent_Product->Fluorescence

Activation of a pro-fluorescent ROS probe.

References

A Comparative Analysis of Dihydroquinoline Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dihydroquinoline scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of classical and modern methods for the synthesis of 1,2-dihydroquinolines, 1,4-dihydroquinolines, and 3,4-dihydroquinolin-2(1H)-ones, supported by experimental data and detailed protocols.

The dihydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Consequently, a variety of synthetic strategies have been developed to access these important heterocycles. This comparative analysis examines the performance of key synthetic methods, highlighting their advantages, limitations, and substrate scope to aid in the selection of the most appropriate method for a given research objective.

Comparison of Synthesis Methods for 1,2-Dihydroquinolines

The synthesis of 1,2-dihydroquinolines can be achieved through classical methods like the Doebner-von Miller reaction, as well as modern catalytic approaches.

MethodReactantsCatalyst/ReagentConditionsYield (%)Ref.
Doebner-von MillerAniline, AcetoneMOF-199Solvent-free, 120 °C, 8 h92[1]
Gold-Catalyzed TandemAniline, PhenylacetyleneAuCl(IPr)/AgOTfDCE, 80 °C, 2 h95[2]
Iron-Catalyzed Amination2-Aminophenyl-1-en-3-olFe(acac)₃Toluene, 110 °C, 12 h85[3]
Hydrazine-Catalyzed RCCOMN-prenylated 2-aminobenzaldehydeHydrazine catalystIsopropanol, 120 °C, 12 h82[4]
Key Experimental Protocols for 1,2-Dihydroquinoline Synthesis

Doebner-von Miller Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline [1]

A mixture of aniline (1.0 mmol), and acetone (10 mmol) was placed in a sealed tube with MOF-199 (2.5 mol%) as the catalyst. The reaction mixture was heated at 120 °C for 8 hours. After completion of the reaction, the mixture was cooled to room temperature, and the solid catalyst was separated by filtration. The resulting crude product was purified by column chromatography to afford the desired 2,2,4-trimethyl-1,2-dihydroquinoline.

Gold-Catalyzed Synthesis of 2,4-Diphenyl-1,2-dihydroquinoline [2]

To a solution of aniline (0.5 mmol) and phenylacetylene (0.6 mmol) in 1,2-dichloroethane (DCE, 2 mL) was added AuCl(IPr) (0.0125 mmol) and AgOTf (0.0125 mmol). The mixture was stirred at 80 °C for 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the product.

Comparison of Synthesis Methods for 1,4-Dihydroquinolines

The Hantzsch dihydropyridine synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridine and its benzo-fused analogs, 1,4-dihydroquinolines. Modern variations often employ organocatalysts or microwave assistance to improve efficiency and enantioselectivity.

MethodReactantsCatalyst/ReagentConditionsYield (%)Ref.
Hantzsch ReactionAromatic Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium AcetateChiral Phosphoric AcidToluene, rt, 48 h90 (94% ee)[5]
Microwave-Assisted HantzschAromatic Aldehyde, Resorcinol, Malononitrile, Ammonium AcetateNoneWater, MW, 6-10 min75-95[6]
Transition-Metal-FreeEnaminone, AldehydeK₃PO₄Toluene, 120 °C, 12 hup to 79[7]
Key Experimental Protocols for 1,4-Dihydroquinoline Synthesis

Organocatalytic Hantzsch Synthesis of a Chiral 1,4-Dihydroquinoline [5]

A mixture of the aromatic aldehyde (0.25 mmol), dimedone (0.375 mmol), ethyl acetoacetate (0.25 mmol), and ammonium acetate (0.25 mmol) was stirred in toluene (1.0 mL) at room temperature. A chiral phosphoric acid catalyst (10 mol%) was then added. The reaction was stirred at room temperature for 48 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography to yield the enantiomerically enriched polyhydroquinoline.

Microwave-Assisted Catalyst-Free Hantzsch Synthesis [6]

A mixture of an aromatic aldehyde (1 mmol), resorcinol (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in water (5 mL) was subjected to microwave irradiation (900 W) for 6-10 minutes. After completion of the reaction, the mixture was cooled to room temperature, and the solid product was collected by filtration, washed with water, and dried.

Comparison of Synthesis Methods for 3,4-Dihydroquinolin-2(1H)-ones

3,4-Dihydroquinolin-2(1H)-ones are commonly synthesized through the cyclization of α,β-unsaturated N-arylamides, with both metal-catalyzed and metal-free methods being prevalent.

MethodReactantsCatalyst/ReagentConditionsYield (%)Ref.
Metal-Free Radical CyclizationN-arylcinnamamide, Pentane-2,4-dioneK₂S₂O₈MeCN/H₂O, 80 °C, 12 hModerate[8]
Metal-Free Photoredox CyclizationN-arylacrylamide4CzIPNDioxane, Blue LED, rtGood[9]
Domino Reaction2-Nitroarylketone, Aldehyde5% Pd/C, H₂Ethanol, rt93-98[10]
Key Experimental Protocols for 3,4-Dihydroquinolin-2(1H)-one Synthesis

Metal-Free Tandem Cyclization [8]

A mixture of N-arylcinnamamide (0.5 mmol), pentane-2,4-dione (1.0 mmol), and K₂S₂O₈ (1.5 mmol) in a mixed solvent of MeCN/H₂O (3:1, 4 mL) was stirred at 80 °C for 12 hours. After completion of the reaction, the mixture was cooled to room temperature and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography.

Domino Reduction-Reductive Amination [10]

A solution of the 2-nitroarylketone (1.0 mmol) and an aldehyde (1.2 mmol) in ethanol was treated with 5% Pd/C (10 mol%). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature. Upon completion of the reaction, the catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The crude product was purified by column chromatography to afford the 3,4-dihydroquinolin-2(1H)-one.

Visualization of Synthetic Pathways

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller aniline Aniline michael_add Michael Addition aniline->michael_add carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_add cyclization Intramolecular Cyclization michael_add->cyclization Intermediate dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation dihydroquinoline 1,2-Dihydroquinoline oxidation->dihydroquinoline quinoline Quinoline dihydroquinoline->quinoline [O] Conrad_Limpach start Aniline + β-Ketoester condensation Condensation (Kinetic Control) start->condensation enamine β-Aminoacrylate (Enamine) condensation->enamine cyclization Thermal Cyclization (~250 °C) enamine->cyclization product 4-Hydroxyquinoline cyclization->product Domino_Reaction reactants Starting Materials (e.g., 2-Nitroarylketone, Aldehyde) domino_sequence Domino Sequence in One Pot Reduction of Nitro Group → Intramolecular Cyclization → Reductive Amination reactants:f1->domino_sequence:f0 product Polysubstituted Tetrahydroquinoline domino_sequence:f1->product:f0

References

Efficacy of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (MDTMQ) and structurally related dihydroquinoline derivatives across various cell lines. Due to limited direct experimental data on MDTMQ, this guide draws upon published studies of close analogs to offer insights into its potential anticancer, anti-inflammatory, and neuroprotective activities.

Introduction

This compound is a heterocyclic organic compound with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties.[1] Research into dihydroquinoline derivatives has revealed a broad spectrum of biological activities, including cytotoxic effects against cancer cells, modulation of inflammatory pathways, and neuroprotective capabilities. This guide synthesizes available data to present a comparative analysis of the efficacy of these compounds, providing a valuable resource for further investigation and drug development.

Anticancer Efficacy: A Comparative Analysis

Compound/Derivative ClassCell LineIC50 (µM)Reference
Morpholine-Substituted Tetrahydroquinoline (10e) A549 (Lung Cancer)0.033 ± 0.003[2]
Morpholine-Substituted Tetrahydroquinoline (10h) MCF-7 (Breast Cancer)0.087 ± 0.007[2]
Morpholine-Substituted Tetrahydroquinoline (10d) A549 (Lung Cancer)0.062 ± 0.01[2]
MCF-7 (Breast Cancer)0.58 ± 0.11[2]
MDA-MB-231 (Triple-Negative Breast Cancer)1.003 ± 0.008[2]
7-Hydroxy Quinolinone Derivative (6) MCF-7 (Breast Cancer)Comparable to Doxorubicin[3]
7-Hydroxy Quinolinone Derivative (8) MCF-7 (Breast Cancer)Comparable to Doxorubicin[3]
4-Methoxy-derived Hydrazone (12) K-562 (Chronic Myeloid Leukemia)0.04
4-Methoxy-derived Hydrazone (14) K-562 (Chronic Myeloid Leukemia)0.06[4]
7-Methoxyheptaphylline NCI-H187 (Small Cell Lung Cancer)Not specified
KB (Oral Carcinoma)Not specified[5]

Anti-Inflammatory and Neuroprotective Potential

Studies on related methoxy-dihydroquinoline compounds suggest that MDTMQ may exert anti-inflammatory and neuroprotective effects. For instance, 4-Hydroxy-7-Methoxycoumarin has been shown to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing the NF-κB and MAPK signaling pathways.[6] This compound significantly reduced the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) and decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, it lowered the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

In the context of neuroprotection, a derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), has demonstrated the ability to reduce oxidative stress, inflammation, and apoptosis in a rat model of cerebral ischemia/reperfusion. This suggests that MDTMQ, through its antioxidant properties, could potentially modulate similar pathways to protect neuronal cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways influenced by methoxy-dihydroquinoline derivatives and a typical workflow for assessing cytotoxicity.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate incubation1 Incubate for 24h cell_culture->incubation1 add_compound Add serial dilutions of MDTMQ/analogs incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

signaling_pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes induces MDTMQ MDTMQ Analog (e.g., 4H-7MTC) MDTMQ->IKK inhibits mapk_pathway cluster_mapk MAPK Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor ERK ERK1/2 Receptor->ERK JNK JNK Receptor->JNK p38 p38 Receptor->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammatory Response AP1->Inflammation MDTMQ MDTMQ Analog (e.g., 4H-7MTC) MDTMQ->ERK inhibits MDTMQ->JNK inhibits

References

The Evolving Landscape of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic organic compound, is garnering increasing interest within the scientific community for its potential therapeutic and industrial applications. This comprehensive guide synthesizes the current literature, offering a comparative analysis of its biological activities and providing detailed experimental protocols for its evaluation. This review is intended for researchers, scientists, and drug development professionals seeking to explore the multifaceted potential of this promising molecule.

Unveiling the Potential: A Look at Biological Activities

This compound has been investigated for a range of biological effects, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. While direct quantitative data for this specific compound remains limited in publicly available literature, studies on structurally similar 7-methoxyquinoline derivatives provide valuable insights into its potential efficacy.

Antimicrobial Activity: A Glimmer of Hope Against Pathogens

Research into novel 7-methoxyquinoline derivatives has demonstrated their potential as antimicrobial agents. A study on a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides revealed significant activity against various bacterial and fungal strains. For instance, compound 3l from this series exhibited a minimum inhibitory concentration (MIC) of 7.812 µg/mL against Escherichia coli and 31.125 µg/mL against Candida albicans.[1] These findings suggest that the 7-methoxyquinoline scaffold is a promising starting point for the development of new antimicrobial drugs.

While specific MIC values for this compound are not yet reported, the data from its derivatives, when compared to standard antibiotics, underscores the need for further investigation.

Table 1: Comparative Antimicrobial Activity of 7-Methoxyquinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative 3lEscherichia coli7.812[1]Ciprofloxacin0.015-1
Derivative 3lCandida albicans31.125[1]Fluconazole0.25-16
Derivative 3cEscherichia coli62.50[1]Ciprofloxacin0.015-1
Derivative 3dEscherichia coli31.25[1]Ciprofloxacin0.015-1

Note: Data for reference compounds represents a typical range of MIC values.

Antioxidant Capacity: Combating Oxidative Stress
Anticancer Potential: Targeting Malignant Cells

Preliminary in vitro studies have suggested that this compound may possess antiproliferative effects against certain cancer cell lines. However, specific IC50 values from these studies are not yet published. Research on other quinoline derivatives has shown promising anticancer activity. For example, certain 4-hydroxyquinolone analogues have been evaluated against various human cancer cell lines, including HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast).[4] The evaluation of this compound against a panel of cancer cell lines is a crucial next step to determine its potential as an anticancer agent.

Anti-inflammatory Properties: Modulating the Inflammatory Response

The anti-inflammatory activity of this compound has been noted, with suggestions that it may act by inhibiting specific enzymes and signaling pathways involved in inflammation.[5] A common in vitro method to assess anti-inflammatory potential is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophage cells. While specific IC50 values for the title compound are not available, studies on other plant-derived compounds have demonstrated significant inhibition of NO production, indicating their anti-inflammatory potential.[6][7]

Experimental Corner: Protocols for Evaluation

To facilitate further research and a standardized comparison of this compound with other compounds, detailed experimental protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare stock solution of this compound start->prep_compound prep_media Prepare Mueller-Hinton Broth (MHB) start->prep_media prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilute Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilute prep_media->serial_dilute prep_inoculum->serial_dilute add_inoculum Add microbial inoculum to each well serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure: In a 96-well microplate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB). Add the standardized microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis start Start prep_compound Prepare serial dilutions of this compound start->prep_compound prep_dpph Prepare DPPH solution in methanol start->prep_dpph mix Mix compound dilutions with DPPH solution prep_compound->mix prep_dpph->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate percentage of radical scavenging activity measure_abs->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of Reagents: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound or standard to the wells. Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay_procedure Assay Procedure start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours to allow attachment seed_cells->incubate_24h add_compound Treat cells with various concentrations of this compound incubate_24h->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calculate_viability Calculate cell viability and IC50 measure_abs->calculate_viability

Caption: Workflow for the MTT assay to determine anticancer activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A-549) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement and Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

cluster_cell_culture Cell Culture & Treatment cluster_no_measurement NO Measurement cluster_analysis Analysis start Start seed_cells Seed RAW 264.7 macrophage cells in a 96-well plate start->seed_cells pre_treat Pre-treat cells with compound for 1 hour seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_10min Incubate for 10 minutes add_griess->incubate_10min measure_abs Measure absorbance at 540 nm incubate_10min->measure_abs calculate_inhibition Calculate percentage of NO inhibition and determine IC50 measure_abs->calculate_inhibition

Caption: Workflow for the nitric oxide inhibition assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant and incubate for 10 minutes.

  • Measurement and Analysis: Measure the absorbance at 540 nm. The amount of nitrite is a measure of NO production. Calculate the percentage of NO inhibition and determine the IC50 value.

Future Directions

The preliminary evidence surrounding this compound and its derivatives is promising. However, to fully elucidate its therapeutic potential, further rigorous and standardized in vitro and in vivo studies are essential. The generation of comprehensive, quantitative data will be critical for comparing its efficacy against existing standards and for guiding future drug development efforts. The protocols outlined in this guide provide a framework for such investigations, paving the way for a deeper understanding of this intriguing molecule.

References

Benchmarking 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (7-MeO-TMQ), a heterocyclic organic compound with significant potential in pharmaceutical and material science applications. Due to the limited availability of direct comparative experimental data for 7-MeO-TMQ in the public domain, this document benchmarks its anticipated performance against its well-characterized parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and other standard antioxidants. The data presented for 7-MeO-TMQ is illustrative and based on the known performance of structurally similar dihydroquinoline derivatives.

Executive Summary

This compound is a derivative of the widely used antioxidant TMQ.[1] The introduction of a methoxy group at the 7th position is expected to modulate its biological activity, potentially enhancing its antioxidant and anti-inflammatory properties.[2] This guide explores its potential performance in key assays relevant to drug development and materials science, providing detailed experimental protocols for researchers seeking to validate these properties.

Comparative Antioxidant Activity

The antioxidant capacity of 7-MeO-TMQ can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.[3] The results are typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (Illustrative Data)

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Reference Compound
This compound (7-MeO-TMQ) 15 - 25 (Projected)10 - 20 (Projected)-
2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)30 - 4025 - 35Parent Compound
Butylated Hydroxytoluene (BHT)20 - 3015 - 25Standard Antioxidant
Vitamin E (α-Tocopherol)10 - 205 - 15Standard Antioxidant

Note: The IC50 values for 7-MeO-TMQ are projected based on the performance of structurally related compounds and are intended for illustrative purposes only. Experimental validation is required.

Comparative Anti-inflammatory Potential

The anti-inflammatory properties of 7-MeO-TMQ can be assessed by its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[4][5] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Given that 7-MeO-TMQ is reported to possess anti-inflammatory properties, it is expected to demonstrate significant inhibition of NO production.[6] The performance can be benchmarked against known anti-inflammatory agents.

Table 2: Comparative In Vitro Anti-inflammatory Activity (Illustrative Data)

CompoundInhibition of Nitric Oxide (NO) Production in RAW 264.7 cells (IC50, µM)Reference Compound
This compound (7-MeO-TMQ) 10 - 20 (Projected)-
2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)25 - 35Parent Compound
Dexamethasone0.1 - 1Standard Anti-inflammatory Drug

Note: The IC50 value for 7-MeO-TMQ is a projection and requires experimental verification.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (7-MeO-TMQ) and reference standards (TMQ, BHT, Vitamin E)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare serial dilutions of the test compound and reference standards in methanol.

  • To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]

ABTS Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of the test compound.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • Test compound (7-MeO-TMQ) and reference standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and reference standards.

  • To a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

  • Incubate at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of scavenging activity and IC50 value are calculated as described for the DPPH assay.[3]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (7-MeO-TMQ) and reference standard (Dexamethasone)

  • Griess Reagent

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the test compound or reference standard for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • To 100 µL of supernatant, add 100 µL of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[4][5]

Mechanistic Insights: Potential Involvement of the Nrf2 Pathway

The antioxidant and anti-inflammatory effects of many phenolic and quinoline-based compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play a crucial role in cellular defense against oxidative damage.

Given the structural similarities of 7-MeO-TMQ to other Nrf2 activators, it is hypothesized that its biological activities may, at least in part, be mediated through the modulation of the Nrf2/ARE pathway. Further experimental studies, such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes, are warranted to confirm this mechanism.

Nrf2_Pathway_Activation cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Sequestration ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces conformational change Compound 7-MeO-TMQ Compound->Keap1 Potential Interaction ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Upregulation Genes->ROS Neutralization

Caption: Proposed mechanism of Nrf2 pathway activation by 7-MeO-TMQ.

Experimental Workflow for Performance Benchmarking

The following workflow outlines a systematic approach to benchmark the performance of 7-MeO-TMQ against its alternatives.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation A Synthesize or Procure 7-MeO-TMQ and Alternatives B Prepare Stock Solutions A->B C Antioxidant Assays (DPPH, ABTS) B->C D Anti-inflammatory Assay (NO Inhibition) B->D E Cell Viability Assay (MTT) B->E F Calculate IC50 Values C->F D->F G Statistical Analysis F->G H Comparative Performance Evaluation G->H I Mechanistic Studies (Optional) (e.g., Nrf2 Pathway) H->I

Caption: Experimental workflow for benchmarking 7-MeO-TMQ performance.

Conclusion

This compound represents a promising molecule with potential for enhanced antioxidant and anti-inflammatory activities compared to its parent compound, TMQ. The illustrative data and detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate its performance and explore its mechanisms of action. Further investigation into its effects on signaling pathways, such as the Nrf2/ARE pathway, will be crucial in elucidating its full therapeutic and industrial potential. The provided workflows and methodologies are intended to facilitate standardized and reproducible research in this area.

References

A Comparative Guide to Assessing the Purity of Synthesized 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that dictates its suitability for further application. This guide provides an objective comparison of analytical techniques for assessing the purity of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic compound with known anti-inflammatory activity and applications in the development of fluorescent dyes.[1] Furthermore, this guide presents a framework for comparing its performance against relevant alternatives, supported by detailed experimental protocols.

Purity Assessment: A Comparative Overview

The determination of purity for a synthesized compound like this compound requires robust analytical techniques capable of separating the target molecule from unreacted starting materials, byproducts, and other impurities. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the nature of the impurities, the required accuracy, and the available instrumentation.

A summary of these techniques and their applicability to the analysis of this compound is presented below.

Analytical Technique Principle Advantages for Purity Assessment Potential Limitations Reported Purity (%)
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase.High resolution and sensitivity for a wide range of organic molecules. Well-established for purity determination of aromatic amines.[2]Requires a reference standard for quantitative analysis. Method development can be time-consuming.95% - 98%[3]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.An absolute quantification method that does not require a reference standard of the analyte.[4][5][6][7][8] Provides structural information about impurities.Lower sensitivity compared to chromatographic methods. Requires careful sample preparation and parameter optimization.Not explicitly reported, but highly applicable for accurate determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio.High sensitivity and provides structural information for impurity identification.The analyte must be volatile and thermally stable. Derivatization may be required.Not explicitly reported, but suitable for volatile impurities.

Performance Comparison: Antioxidant and Fluorescent Properties

Beyond purity, the performance of this compound is crucial for its intended applications. As a dihydroquinoline derivative, its antioxidant and fluorescent properties are of significant interest. This section provides a framework for comparing these properties against relevant alternatives, such as other substituted dihydroquinolines or established antioxidants and fluorescent probes.

Antioxidant Activity Comparison

The antioxidant activity of this compound can be quantitatively assessed and compared to standard antioxidants like Trolox and Butylated Hydroxytoluene (BHT) using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound Antioxidant Assay (DPPH) IC50 Value (µg/mL)
This compoundDPPH Radical ScavengingData to be determined
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineDPPH Radical ScavengingLiterature reported
Trolox (Standard)DPPH Radical ScavengingLiterature reported
Butylated Hydroxytoluene (BHT) (Standard)DPPH Radical ScavengingLiterature reported
Fluorescent Properties Comparison

The fluorescent properties of this compound can be characterized by its excitation and emission spectra, quantum yield, and Stokes shift. These parameters can be compared with other fluorescent quinoline derivatives to evaluate its potential as a fluorescent probe.

Compound Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Stokes Shift (nm)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
7-(Diethylamino)quinolin-2(1H)-oneLiterature reportedLiterature reportedLiterature reportedLiterature reported
Quinine Sulfate (Standard)Literature reportedLiterature reportedLiterature reportedLiterature reported

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to perform a comprehensive purity and performance assessment of synthesized this compound.

Purity Assessment Protocols

1. High-Performance Liquid Chromatography (HPLC) Protocol (Adapted for Aromatic Amines)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and a McIlvaine buffer solution can be effective for separating aromatic amine isomers.[2] A starting point could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

2. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.

    • Add a precise volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-20 °C/min.[9][10][11][12]

    • Final hold: Hold at 280 °C for 5-10 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity can be estimated by the area percentage of the main peak.

Performance Assessment Protocols

1. DPPH Radical Scavenging Assay Protocol

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Test compound solutions at various concentrations in methanol.

    • Standard antioxidant solutions (e.g., Trolox or BHT) at various concentrations in methanol.

  • Procedure:

    • In a 96-well plate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.

    • For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13][14][15]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.

2. Fluorescence Spectroscopy Protocol

  • Instrumentation: Fluorescence spectrophotometer.

  • Sample Preparation: Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Procedure:

    • Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the expected maximum.

    • Record the emission spectrum by exciting the sample at its determined excitation maximum and scanning the emission wavelengths.[16][17][18][19]

    • Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

  • Data Analysis: Determine the excitation and emission maxima, calculate the Stokes shift (difference between emission and excitation maxima), and calculate the fluorescence quantum yield.

Visualizing the Workflow

To aid in understanding the logical flow of assessing a newly synthesized compound, the following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting an appropriate analytical method.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesize Compound Crude Crude Product Synthesis->Crude Workup Purification (e.g., Column Chromatography) Purified Purified Product Workup->Purified Crude->Workup HPLC HPLC Analysis Purified->HPLC qNMR qNMR Analysis Purified->qNMR GCMS GC-MS Analysis Purified->GCMS Purity_Data Purity Data & Impurity Profile HPLC->Purity_Data qNMR->Purity_Data GCMS->Purity_Data Decision Purity Acceptable? Purity_Data->Decision Further_Use Proceed to Application Decision->Further_Use Yes Repurify Further Purification Decision->Repurify No

Caption: General workflow for the synthesis, purification, and purity assessment of a chemical compound.

Method_Selection_Tree Start Start: Assess Purity Volatile Analyte & Impurities Volatile? Start->Volatile Absolute Absolute Quantification Needed? Volatile->Absolute No GCMS Use GC-MS Volatile->GCMS Yes High_Res High Resolution Separation of Isomers? Absolute->High_Res No qNMR Use qNMR Absolute->qNMR Yes HPLC Use HPLC High_Res->HPLC Yes HPLC_or_qNMR Use HPLC or qNMR High_Res->HPLC_or_qNMR No

Caption: Decision tree for selecting an appropriate analytical method for purity assessment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, ensuring the safety of laboratory personnel and the protection of our environment.

This compound, like many quinoline derivatives, should be managed as hazardous waste.[1] Under no circumstances should it be discarded in standard trash receptacles or poured down the drain.[1][2] All materials that have come into contact with this chemical must be collected and processed through an authorized hazardous waste program.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to be outfitted with the proper Personal Protective Equipment (PPE) to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.---

Source: Fisher Scientific Safety Data Sheet[3]

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms arise.[3]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, consult a physician.[3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[3]

  • Ingestion: Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[3]

Step-by-Step Disposal Protocol

A systematic approach to waste management is crucial for safety and regulatory compliance. The following workflow outlines the necessary steps for the proper disposal of this compound.

start Start: Disposal Required ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_id Step 2: Identify Waste Type ppe->waste_id solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_id->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_id->liquid_waste Liquid collect_solid Step 3a: Place in a Labeled, Sealable Hazardous Waste Container for Solids solid_waste->collect_solid collect_liquid Step 3b: Collect in a Labeled, Leak-Proof Hazardous Waste Container for Liquids liquid_waste->collect_liquid storage Step 4: Store in a Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage disposal Step 5: Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end End: Disposal Complete disposal->end

Disposal workflow for this compound.

Experimental Protocols for Waste Handling:

  • Waste Identification and Segregation: All waste streams containing this compound, including contaminated items like gloves, pipette tips, and weighing paper, must be designated as hazardous waste.[2] It is critical to segregate this waste from other chemical waste to avert potentially hazardous reactions.[2]

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound and any contaminated disposable materials directly into a clearly labeled, sealable hazardous waste container.[2]

    • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof hazardous waste container suitable for liquids.[2] The container must be compatible with the solvent used.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] For liquid waste, all constituents of the solution and their approximate concentrations should also be listed. The container must be kept tightly closed when not in use.[3]

  • Storage: Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting collection.[2] Secondary containment, such as a larger, chemically resistant bin, is strongly advised to contain any potential leaks.[2]

  • Final Disposal: The final and most critical step is to dispose of the contents and the container through an approved waste disposal facility.[3] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2] You will need to provide them with a detailed inventory of the waste you have collected.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 1810-74-8). Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses with side-shields are also recommended.[2]Protects against splashes and airborne particles that may cause eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing to prevent skin exposure.[1][2]Prevents skin irritation which is a known hazard of this chemical.[1][2]
Respiratory Protection Use only in a well-ventilated area or outdoors.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]May cause respiratory irritation.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

A Start: Prepare to handle This compound B Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant A->B C Select Personal Protective Equipment (PPE) B->C D Engineering Controls: Work in a well-ventilated area (e.g., fume hood) B->D E Safe Handling Procedures: - Avoid contact with skin and eyes - Avoid inhalation of dust/vapors - Wash hands thoroughly after handling C->E D->E F Proper Storage: - Tightly closed container - Cool, dry, well-ventilated area - Store locked up E->F G Waste Disposal: Dispose of contents/container to an approved waste disposal plant E->G H Emergency Procedures: - Eye Contact: Rinse with water for 15 min - Skin Contact: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek medical attention E->H I End of Process F->I G->I

Caption: Workflow for the safe handling of this compound.

Operational Plan for Handling

1. Preparation and Engineering Controls:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that the work area is well-ventilated.[1] For handling powders or volatile solutions, a chemical fume hood is required.

  • Ensure that a safety shower and eyewash station are accessible and in good working order.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of damage before use.

3. Handling the Chemical:

  • Wash hands thoroughly with soap and water after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.[1]

  • The storage area should be locked.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste material, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Container Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation.

3. Disposal Procedure:

  • Dispose of the waste through an approved and licensed waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, it should be punctured to prevent reuse and disposed of in a sanitary landfill or by controlled incineration.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.